molecular formula C16H19NO B2986508 Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine CAS No. 51713-72-5

Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine

货号: B2986508
CAS 编号: 51713-72-5
分子量: 241.334
InChI 键: XHHDGXBYSDCBSY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine is a useful research compound. Its molecular formula is C16H19NO and its molecular weight is 241.334. The purity is usually 95%.
BenchChem offers high-quality Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

N-benzyl-2-(4-methoxyphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-18-16-9-7-14(8-10-16)11-12-17-13-15-5-3-2-4-6-15/h2-10,17H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHDGXBYSDCBSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine CAS 51373-72-5 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine (CAS 51373-72-5)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine (CAS 51373-72-5), a secondary amine of significant interest as a synthetic intermediate and a reagent in organometallic chemistry. This document consolidates its physicochemical properties, outlines a robust and widely applicable synthetic methodology, provides an analytical profile with predicted spectroscopic data, and delves into its primary application as a ligand in catalytic hydroamination reactions. Due to a lack of specific toxicological data, this guide also puts forth stringent safety and handling recommendations based on the chemical's structural class.

Chemical Identity and Physicochemical Properties

Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine, also known by its IUPAC name N-benzyl-2-(4-methoxyphenyl)ethanamine, is a difunctional organic molecule featuring a secondary amine core flanked by a benzyl group and a 4-methoxyphenylethyl group.[1] This structure imparts a combination of aromatic and basic properties, making it a versatile building block.

While there is some discrepancy in publicly available data regarding its physical state at ambient temperature, it is most consistently described as a clear, light-yellow oil or a low-melting solid.[2] Its key identifiers and properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 51373-72-5[1][2]
Molecular Formula C₁₆H₁₉NO[1]
Molecular Weight 241.33 g/mol [1]
IUPAC Name N-benzyl-2-(4-methoxyphenyl)ethanamine[1]
Common Synonyms N-Benzyl-p-methoxyphenethylamine, 4-Methoxy-N-(phenylmethyl)-benzeneethanamine[1][2]
Physical Form Clear, light-yellow oil or low-melting solid[2]
Boiling Point 170 °C @ 4.1 kPa[3] (from initial search)
Solubility Slightly soluble in Chloroform and Methanol[4] (from initial search)

Synthesis and Mechanism: Reductive Amination

The most direct and efficient synthesis of Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine is achieved via a one-pot reductive amination. This widely utilized method involves the reaction of 2-(4-methoxyphenyl)ethylamine with benzaldehyde to form an intermediate imine (a Schiff base), which is then reduced in situ to the target secondary amine without isolation.[4][5]

The causality for this experimental choice lies in its high efficiency and operational simplicity. The reaction proceeds by nucleophilic attack of the primary amine on the aldehyde's carbonyl carbon, followed by dehydration to form the C=N double bond of the imine. A mild reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to selectively reduce the imine to the amine.[4][6] Catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst is also an effective method.[6]

Workflow Diagram: Reductive Amination

G cluster_reactants Reactants cluster_process Process cluster_products Products R1 2-(4-methoxyphenyl)ethylamine Imine_Formation Step 1: Imine Formation (Solvent, e.g., Methanol) R1->Imine_Formation R2 Benzaldehyde R2->Imine_Formation Reduction Step 2: In Situ Reduction (e.g., NaBH4) Imine_Formation->Reduction Intermediate Imine (not isolated) P1 Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine Reduction->P1 P2 Byproducts (e.g., Borate salts, Water) Reduction->P2

Caption: One-pot synthesis via reductive amination.

Experimental Protocol: Representative Synthesis

Disclaimer: This protocol is a representative example based on established chemical principles.[4][5] All work should be conducted by qualified personnel in a suitable fume hood with appropriate personal protective equipment.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-(4-methoxyphenyl)ethylamine (1.0 eq). Dissolve the amine in a suitable solvent, such as methanol (approx. 0.2 M concentration).

  • Imine Formation: While stirring at room temperature (20-25 °C), add benzaldehyde (1.0-1.1 eq) dropwise to the solution. Allow the mixture to stir for 1-2 hours to facilitate the formation of the intermediate imine. Progress can be monitored by TLC or GC-MS.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Cautiously add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C. Note: Hydrogen gas is evolved.

  • Quenching and Workup: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours or until completion. Slowly add water to quench any unreacted NaBH₄.

  • Extraction: Reduce the solvent volume under reduced pressure. Add ethyl acetate and water to the residue. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The resulting crude product can be purified by silica gel column chromatography to yield the pure Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine.

Analytical Characterization (Predicted)

TechniquePredicted Key Signals/Features
¹H NMR ~7.2-7.4 ppm: Multiplet, 5H (aromatic protons of the benzyl group).~6.8 & 7.1 ppm: Two doublets, 4H (aromatic protons of the 4-methoxyphenyl group).~3.8 ppm: Singlet, 3H (methoxy -OCH₃ protons).~3.7 ppm: Singlet, 2H (benzylic -CH₂- protons).~2.7-2.9 ppm: Two triplets, 4H (ethyl -CH₂CH₂- protons).~1.5-2.0 ppm: Broad singlet, 1H (amine N-H proton).
¹³C NMR ~158 ppm: Quaternary carbon (C-OCH₃).~127-140 ppm: Aromatic carbons (multiple signals).~114 ppm: Aromatic carbon ortho to OCH₃.~55 ppm: Methoxy carbon (-OCH₃).~54 ppm: Benzylic carbon (-CH₂-Ph).~51 ppm: Ethyl carbon adjacent to N (-N-CH₂-).~35 ppm: Ethyl carbon adjacent to phenyl ring (-CH₂-Ar).
IR Spectroscopy ~3300-3400 cm⁻¹: N-H stretch (secondary amine, weak).~3000-3100 cm⁻¹: Aromatic C-H stretch.~2800-3000 cm⁻¹: Aliphatic C-H stretch.~1500-1610 cm⁻¹: Aromatic C=C bending.~1245 cm⁻¹: Aryl-O stretch (asymmetric).~1030 cm⁻¹: Aryl-O stretch (symmetric).
Mass Spec (EI) Expected M⁺: 241.15 (as C₁₆H₁₉NO).Key Fragments: m/z 91 (tropylium ion, [C₇H₇]⁺), m/z 121 (4-methoxybenzyl fragment, [CH₃OC₆H₄CH₂]⁺), m/z 150 (fragment from cleavage beta to nitrogen, [C₉H₁₂NO]⁺).

Core Applications in Synthetic Chemistry

The primary documented application of Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine is as a reagent and ligand in the study of organometallic catalysis, specifically the intermolecular hydroamination of alkenes.[7]

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing more complex amines.[8] Research in this area seeks to develop catalysts that can perform this transformation efficiently. A 2009 study published in the Journal of the American Chemical Society explored the use of heavier group 2 metals (Ca, Sr, Ba) for this purpose.[7] In such studies, secondary amines like the topic compound serve as model substrates to react with alkenes (e.g., vinyl arenes), allowing researchers to probe the catalytic cycle, assess catalyst efficiency, and understand the underlying reaction mechanisms.[7][9]

The amine's N-H bond is the reactive component that adds across the alkene, while the benzyl and methoxyphenylethyl groups provide steric and electronic properties that influence the reaction rate and selectivity.

Conceptual Diagram: Role in Catalytic Hydroamination

G cluster_cycle Conceptual Catalytic Cycle cluster_reagents Reagents Catalyst [M]-Amide Catalyst Coordination Alkene Coordination Catalyst->Coordination Insertion Migratory Insertion (C-N Bond Formation) Coordination->Insertion Protonolysis Protonolysis Insertion->Protonolysis Protonolysis->Catalyst Catalyst Regeneration Product Hydroamination Product (Substituted Amine) Protonolysis->Product Amine R₂NH (e.g., Target Compound) Amine->Catalyst Catalyst Activation Alkene Alkene Alkene->Coordination

Caption: Conceptual role of an amine in a metal-catalyzed hydroamination cycle.

Safety and Handling

A specific, comprehensive toxicological profile for Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine is not available. Therefore, a conservative approach to safety based on its chemical class (secondary aromatic amine) is required. The precursor, 2-(4-methoxyphenyl)ethylamine, is classified as corrosive and can cause severe skin burns and eye damage.[10]

Core Safety Requirements:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield at all times.

  • Ventilation: Handle exclusively in a certified chemical fume hood to avoid inhalation of any vapors.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and acid chlorides.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine (CAS 51373-72-5) is a well-defined chemical entity whose primary value lies in its utility as a reagent and building block in synthetic organic chemistry. While it lacks extensive characterization in pharmacological or toxicological literature, its role in advancing the understanding of fundamental catalytic processes like hydroamination is clearly established. Its synthesis via reductive amination is straightforward and efficient. Researchers and scientists using this compound should rely on its predicted analytical data for characterization and adhere to strict safety protocols appropriate for corrosive and reactive amines.

References

  • PubChem. (n.d.). Benzyl[2-(4-methoxyphenyl)ethyl]amine. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

  • Barrett, A. G. M., Brinkmann, C., Crimmin, M. R., Hill, M. S., Hunt, P., & Procopiou, P. A. (2009). Heavier group 2 metals and intermolecular hydroamination: a computational and synthetic assessment. Journal of the American Chemical Society, 131(36), 12906–12907. [Link]

  • PubChem. (n.d.). N-benzyl-2-(4-phenylmethoxyphenyl)ethanamine. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

  • Crimmin, M. R., Arrowsmith, M., Barrett, A. G. M., Casely, I. J., Hill, M. S., & Procopiou, P. A. (2009). Intramolecular hydroamination of aminoalkenes by calcium and magnesium complexes: a synthetic and mechanistic study. Journal of the American Chemical Society, 131(28), 9670–9685. [Link]

  • Severin, R., & Doye, S. (2007). Catalytic Intermolecular Hydroamination of Alkenes. Chemical Society Reviews, 36(9), 1407-1420. [Link]

  • ResearchGate. (2020). Reductive aminations of benzaldehyde. Retrieved February 18, 2026, from [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved February 18, 2026, from [Link]

  • ChemRxiv. (2022). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. [Link]

  • Journal of the American Chemical Society. (2009). Intramolecular Hydroamination of Aminoalkenes by Calcium and Magnesium Complexes: A Synthetic and Mechanistic Study. [Link]

  • PMC. (2025). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. National Center for Biotechnology Information. [Link]

  • Hartwig, J. F. (2003). Intermolecular, Markovnikov Hydroamination of Vinylarenes with Alkylamines. Journal of the American Chemical Society, 125(47), 14286-14287. [Link]

Sources

N-benzyl-2-(4-methoxyphenyl)ethanamine synthesis overview

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of N-benzyl-2-(4-methoxyphenyl)ethanamine

Authored by a Senior Application Scientist

Foreword: A Modern Perspective on Amine Synthesis

The synthesis of secondary amines, such as N-benzyl-2-(4-methoxyphenyl)ethanamine, is a cornerstone of modern organic and medicinal chemistry. These motifs are prevalent in a vast array of biologically active molecules and serve as critical intermediates in drug discovery and development. This guide moves beyond a simple recitation of protocols. It aims to provide a deep, mechanistic understanding of the synthetic strategies involved, empowering researchers to not only replicate the synthesis but also to troubleshoot and adapt the methodologies for their specific needs. We will focus on the principles of reductive amination, a robust and widely utilized transformation, and explore the strategic choices that underpin a successful and scalable synthesis.

Compound Profile: N-benzyl-2-(4-methoxyphenyl)ethanamine

N-benzyl-2-(4-methoxyphenyl)ethanamine is a secondary amine characterized by a benzyl group and a 4-methoxyphenethyl group attached to a central nitrogen atom.

PropertyValue
IUPAC Name N-benzyl-2-(4-methoxyphenyl)ethanamine[1]
Synonyms Benzyl[2-(4-methoxyphenyl)ethyl]amine, N-Benzyl-p-methoxyphenethylamine[1][2]
CAS Number 51713-72-5[1][2]
Molecular Formula C₁₆H₁₉NO[1][2]
Molecular Weight 241.33 g/mol [1][2]

Its structure is a common scaffold in synthetic chemistry and can be an important reference standard, for instance, as a known impurity in the synthesis of the pharmaceutical agent Formoterol.[1] Understanding its synthesis is therefore of practical importance.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to any synthesis begins with retrosynthesis. By disconnecting bonds in the target molecule, we can identify potential starting materials and the corresponding synthetic reactions. For N-benzyl-2-(4-methoxyphenyl)ethanamine, two primary disconnections at the C-N bonds are most logical, both pointing towards a reductive amination strategy.

G cluster_0 Disconnection Strategy cluster_1 Precursors for Route A cluster_2 Precursors for Route B TM Target Molecule N-benzyl-2-(4-methoxyphenyl)ethanamine D1 C-N Bond (Reductive Amination) TM->D1 Route A D2 C-N Bond (Reductive Amination) TM->D2 Route B P1 Benzylamine D1->P1 P2 (4-methoxyphenyl)acetaldehyde D1->P2 P3 Benzaldehyde D2->P3 P4 2-(4-methoxyphenyl)ethanamine D2->P4

Caption: Retrosynthetic analysis of N-benzyl-2-(4-methoxyphenyl)ethanamine.

This analysis reveals two primary and highly convergent synthetic pathways:

  • Route A : The reaction between benzylamine and (4-methoxyphenyl)acetaldehyde.

  • Route B : The reaction between benzaldehyde and 2-(4-methoxyphenyl)ethanamine.

Both routes leverage the power and efficiency of reductive amination.

Core Synthetic Strategy: Reductive Amination

Reductive amination is a cornerstone of amine synthesis that transforms a carbonyl group into an amine through an intermediate imine.[3] This method is favored for its high efficiency, operational simplicity (often performed as a one-pot reaction), and the use of mild reaction conditions.[3][4]

The process involves two key mechanistic steps:

  • Imine Formation : The amine nucleophilically attacks the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine (or an iminium ion under acidic conditions). This equilibrium is often driven forward by removing the water formed.

  • Reduction : The C=N double bond of the imine is then reduced to a C-N single bond using a suitable reducing agent. A key requirement for a one-pot reaction is that the reducing agent must be selective, reducing the imine much faster than it reduces the starting carbonyl compound.[5]

G Start Aldehyde/Ketone + Primary/Secondary Amine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Imine Imine/Iminium Ion Hemiaminal->Imine -H₂O (Dehydration) Product Secondary/Tertiary Amine Imine->Product Reduction (e.g., NaBH₃CN, NaBH(OAc)₃)

Caption: General workflow of a reductive amination reaction.

Causality in Reagent Selection

The choice of reducing agent is critical for a successful one-pot reductive amination.

  • Sodium Borohydride (NaBH₄) : A powerful reducing agent that can reduce both imines and the starting aldehydes/ketones. It is typically used in a two-step, indirect reductive amination where the imine is pre-formed before the reductant is added.[6]

  • Sodium Cyanoborohydride (NaBH₃CN) : This reagent is less reactive than NaBH₄ and is particularly effective under weakly acidic conditions (pH ~6), where imine formation is favorable. It selectively reduces the protonated iminium ion much faster than the carbonyl group, making it ideal for one-pot procedures.[5]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) : A milder and less toxic alternative to NaBH₃CN. It is also effective for one-pot reactions and is particularly useful for reductive aminations of a wide range of aldehydes and ketones. The acetic acid byproduct can also help catalyze imine formation.[5]

Experimental Protocols

The following sections provide detailed, self-validating protocols for the synthesis of N-benzyl-2-(4-methoxyphenyl)ethanamine.

Route A: Synthesis from (4-methoxyphenyl)acetaldehyde and Benzylamine

This route is highly efficient, relying on two readily available commercial starting materials.

G R1 (4-methoxyphenyl)acetaldehyde Plus + R1->Plus R2 Benzylamine Arrow 1. Imine Formation 2. Reduction (e.g., NaBH(OAc)₃) Methanol or Dichloromethane P N-benzyl-2-(4-methoxyphenyl)ethanamine Plus->R2 Arrow->P

Caption: Synthetic scheme for Route A.

Protocol: One-Pot Reductive Amination
ParameterSpecificationRationale
Reactant 1 (4-methoxyphenyl)acetaldehyde1.0 eq
Reactant 2 Benzylamine1.0 - 1.2 eq
Reducing Agent Sodium triacetoxyborohydride1.2 - 1.5 eq
Solvent Dichloromethane (DCM) or MethanolAnhydrous
Acid Catalyst Acetic Acid (optional)A few drops
Temperature Room Temperature (20-25 °C)Mild conditions
Reaction Time 4 - 12 hoursMonitor by TLC

Step-by-Step Methodology:

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar, add (4-methoxyphenyl)acetaldehyde (1.0 eq) and anhydrous dichloromethane.

  • Amine Addition : Add benzylamine (1.1 eq) to the solution and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[7] The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the aldehyde.

  • Reduction : Slowly add sodium triacetoxyborohydride (1.3 eq) to the reaction mixture in portions. The addition may be slightly exothermic. Maintain the temperature at or below room temperature.

  • Reaction Monitoring : Allow the reaction to stir at room temperature. Monitor the disappearance of the intermediate imine by TLC. The reaction is typically complete within 4-12 hours.

  • Work-up : Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction : Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the pure N-benzyl-2-(4-methoxyphenyl)ethanamine.[8]

Route B: Synthesis from Benzaldehyde and 2-(4-methoxyphenyl)ethanamine

This route is an excellent alternative and follows the same chemical logic as Route A. The choice between Route A and B often depends on the commercial availability and cost of the starting materials.

G R1 Benzaldehyde Plus + R1->Plus R2 2-(4-methoxyphenyl)ethanamine Arrow 1. Imine Formation 2. Reduction (e.g., NaBH₃CN, Pd/C, H₂) Methanol P N-benzyl-2-(4-methoxyphenyl)ethanamine Plus->R2 Arrow->P

Caption: Synthetic scheme for Route B.

Protocol: Catalytic Hydrogenation Approach

An alternative to chemical hydrides is catalytic hydrogenation, which is considered a green chemistry approach.[3]

ParameterSpecificationRationale
Reactant 1 Benzaldehyde1.0 eq
Reactant 2 2-(4-methoxyphenyl)ethanamine1.0 eq
Catalyst Palladium on Carbon (10% Pd/C)0.5 - 2 mol%
Hydrogen Source H₂ gas1 atm to 50 psi
Solvent Methanol or EthanolAnhydrous
Temperature Room Temperature (20-25 °C)Mild conditions
Reaction Time 6 - 24 hoursMonitor by GC or TLC

Step-by-Step Methodology:

  • Imine Formation : In a flask suitable for hydrogenation, dissolve benzaldehyde (1.0 eq) and 2-(4-methoxyphenyl)ethanamine (1.0 eq) in methanol. Stir the mixture for 2-6 hours at room temperature to form the Schiff base (imine).[9]

  • Catalyst Addition : Carefully add 10% Palladium on Carbon to the mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation : Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times. Maintain the reaction under a positive pressure of hydrogen (e.g., a balloon or a Parr shaker) and stir vigorously.

  • Reaction Monitoring : Monitor the reaction's progress by observing hydrogen uptake or by analyzing aliquots via GC or TLC.

  • Work-up : Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with methanol.

  • Purification : Combine the filtrates and remove the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation to afford the final product.

Synthesis from Alternative Precursors

For research environments where the immediate precursors are not available, a multi-step synthesis from more fundamental building blocks can be employed. A common starting material is 4-methoxyphenylacetonitrile.

Synthesis via 4-Methoxyphenylacetonitrile

This pathway involves two distinct chemical transformations: nitrile reduction followed by benzylation.

G Start 4-Methoxyphenylacetonitrile Intermediate 2-(4-methoxyphenyl)ethanamine Start->Intermediate Reduction (e.g., LiAlH₄ or H₂/Raney Ni) Product N-benzyl-2-(4-methoxyphenyl)ethanamine Intermediate->Product Benzylation (Benzyl chloride, Base)

Caption: Two-step synthesis from 4-methoxyphenylacetonitrile.

Step 1: Reduction of the Nitrile The nitrile group can be reduced to a primary amine using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent or via catalytic hydrogenation using Raney Nickel.

Step 2: N-Benzylation The resulting primary amine, 2-(4-methoxyphenyl)ethanamine, can then be benzylated using benzyl chloride or benzyl bromide in the presence of a non-nucleophilic base (like triethylamine or potassium carbonate) to scavenge the HX byproduct. This is a standard nucleophilic substitution reaction. Alternatively, the amine can be used in the reductive amination protocol described in Route B.

Conclusion and Best Practices

The synthesis of N-benzyl-2-(4-methoxyphenyl)ethanamine is most efficiently achieved via a one-pot reductive amination. The choice between Route A and Route B will largely be dictated by precursor availability and cost. For laboratory-scale synthesis, the use of sodium triacetoxyborohydride offers a mild, reliable, and high-yielding method. For larger-scale preparations, catalytic hydrogenation presents a more atom-economical and environmentally benign alternative. All manipulations, especially those involving hydrides and catalysts, should be performed with appropriate safety precautions in a well-ventilated fume hood.

References

  • PubChem. (n.d.). N-benzyl-2-(4-phenylmethoxyphenyl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl[2-(4-methoxyphenyl)ethyl]amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • Google Patents. (n.d.). US6476268B1 - Preparation of N-benzylamines.
  • Supporting Information for Ru-catalyzed reductive amination reactions. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • ARKIVOC. (2008). Synthesis of functionalized benzyl amines by the reductive amination. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • NIST. (n.d.). Benzenemethanamine, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-methoxyphenylacetonitrile. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(4-methoxyphenyl)ethoxyacetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • Organic Syntheses. (n.d.). n-benzylacrylamide. Retrieved from [Link]

  • Supplementary Information for Hydroboration of N-benzylideaniline. (n.d.). Retrieved from [Link]

  • Reddit. (2024, November 8). How to purify Benzylamine? r/OrganicChemistry. Retrieved from [Link]

Sources

The Synthesis, Pharmacology, and Therapeutic Potential of Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine and Its Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine and its structural analogs, a class of phenethylamine derivatives with significant pharmacological activity, primarily as agonists of the serotonin 5-HT2A receptor. We delve into the synthetic chemistry, structure-activity relationships (SAR), and in-depth pharmacology of these compounds, with a particular focus on the N-benzyl substituted phenethylamines, commonly known as the NBOMe series. Furthermore, this guide details established experimental protocols for the characterization of these molecules, explores their therapeutic potential in neuropsychiatric disorders, and discusses their in vivo behavioral effects.

Introduction: The Phenethylamine Scaffold and the Emergence of N-Benzyl Derivatives

The 2-phenethylamine scaffold is a ubiquitous motif in medicinal chemistry, forming the backbone of numerous endogenous neurotransmitters, natural products, and synthetic drugs.[1] This structural class encompasses a wide range of pharmacological activities, including stimulants, psychedelics, antidepressants, and anorectics.[[“]][3] A significant advancement in the exploration of phenethylamine pharmacology was the discovery that N-benzyl substitution dramatically increases the affinity and potency of these compounds for the serotonin 5-HT2A receptor.[4][5] This finding led to the development of a series of highly potent N-benzylphenethylamines, often referred to as "NBOMes," which have become valuable tools for probing the function of the 5-HT2A receptor and have shown potential for therapeutic applications.[4][6]

This guide will focus on the parent compound, Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine, and its more extensively studied analogs, providing a detailed examination of their chemical synthesis, pharmacological properties, and potential for drug development.

Synthetic Methodologies: The Path to N-Benzylphenethylamines

The primary route for the synthesis of Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine and its analogs is through reductive amination. This versatile and widely used method involves the reaction of a primary or secondary amine with a ketone or aldehyde to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[7]

General Synthesis of Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine

The synthesis of the core molecule can be achieved by the reductive amination of 4-methoxyphenylacetaldehyde with benzylamine.

Experimental Protocol: Reductive Amination

  • Imine Formation: In a round-bottom flask, dissolve 4-methoxyphenylacetaldehyde (1 equivalent) and benzylamine (1 equivalent) in a suitable solvent such as methanol or toluene.[8][9]

  • Catalysis (Optional but Recommended): Add a few drops of glacial acetic acid to catalyze the formation of the imine intermediate.[8]

  • Reduction: To the stirring solution, add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanobohydride (NaBH₃CN) portion-wise.[10] Alternatively, catalytic hydrogenation using a palladium or platinum catalyst can be employed.[9][11]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, quench any remaining reducing agent with a suitable reagent (e.g., water or dilute acid). Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). The crude product can then be purified by column chromatography or crystallization to yield Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine.

Synthesis of N-Benzyl Analogs (e.g., 25H-NBOMe)

The synthesis of more complex analogs, such as 25H-NBOMe (2-(2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine), follows a similar reductive amination strategy, starting from the corresponding phenethylamine precursor.[12][13]

Workflow for the Synthesis of 25H-NBOMe

A 2,5-dimethoxybenzaldehyde B Henry Reaction (Nitromethane, NH4OAc) A->B C β-nitrostyrene intermediate B->C D Reduction (LiAlH4) C->D E 2-(2,5-dimethoxyphenyl)ethanamine (2C-H) D->E F Reductive Amination (2-methoxybenzaldehyde, NaBH3CN) E->F G 25H-NBOMe F->G

Caption: Synthetic pathway for 25H-NBOMe.

Structure-Activity Relationships (SAR)

The pharmacological profile of N-benzylphenethylamines is highly dependent on their structural features. Extensive SAR studies have elucidated the key molecular determinants for high affinity and potency at the 5-HT2A receptor.[4]

The Critical Role of the N-Benzyl Moiety

The addition of an N-benzyl group to a phenethylamine core structure dramatically increases affinity for the 5-HT2A receptor, in some cases by up to 300-fold compared to their N-alkyl counterparts.[5][14] This enhancement is attributed to favorable interactions of the benzyl ring with specific residues within the receptor's binding pocket, particularly Phe339(6.51).[5][14]

Influence of Substituents on the N-Benzyl Ring

Substituents on the N-benzyl ring can further modulate affinity and functional activity. For instance, a 2-methoxy or 2-hydroxy substitution on the benzyl ring generally confers high potency.[4] The N-(2-hydroxybenzyl) derivatives, in particular, have been shown to be highly potent and selective 5-HT2A agonists.[4][15]

Impact of Phenethylamine Ring Substituents

Substituents on the phenethylamine ring also play a crucial role. The 2,5-dimethoxy substitution pattern is a common feature of many potent hallucinogenic phenethylamines (the "2C-x" series). The nature of the substituent at the 4-position of the phenethylamine ring significantly influences activity, with nonpolar groups like halogens and alkyl groups generally increasing affinity.[4]

Table 1: Comparative Pharmacological Data of Selected N-Benzylphenethylamine Analogs at the Human 5-HT2A Receptor

Compound4-substituentN-benzyl substituentKi (nM)EC50 (nM)Emax (%)
25H-NBOMeH2-methoxy2.83[16]11.4[17]164[17]
25I-NBOMeI2-methoxy~0.044~0.47~100
25B-NBOMeBr2-methoxy~0.12~0.55~100
25C-NBOMeCl2-methoxy~0.2~0.78~100
25I-NBOHI2-hydroxy-0.51~95[18]
24H-NBOMeH2,4-dimethoxy-3.88[17]145[17]
26H-NBOMeH2,6-dimethoxy-8.70[17]156[17]

Note: Data are compiled from various sources and experimental conditions may differ. Values should be considered as approximations for comparative purposes.

Pharmacology and Mechanism of Action

The primary molecular target of Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine analogs is the serotonin 5-HT2A receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[19]

Agonism at the 5-HT2A Receptor

These compounds act as potent agonists or partial agonists at the 5-HT2A receptor.[18] Upon binding, they induce a conformational change in the receptor, leading to the activation of intracellular signaling cascades.

Downstream Signaling Pathways

Activation of the 5-HT2A receptor primarily couples to the Gq/G11 family of G proteins. This initiates a signaling cascade that includes the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) stores, while DAG activates protein kinase C (PKC). These signaling events ultimately modulate neuronal excitability and gene expression.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist N-Benzylphenethylamine (Agonist) Receptor 5-HT2A Receptor Agonist->Receptor Binds G_protein Gq/G11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Effects (Neuronal Excitability, Gene Expression) Ca_release->Downstream PKC->Downstream

Caption: 5-HT2A receptor signaling pathway.

Experimental Characterization

A thorough pharmacological characterization of these compounds requires a combination of in vitro and in vivo assays.

In Vitro Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for its receptor.[20] These assays measure the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.

Experimental Protocol: 5-HT2A Receptor Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 cells) or from brain tissue (e.g., rat frontal cortex).[20][21][22]

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂ and EDTA).[20][23]

  • Incubation: In a 96-well filter plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin or [¹²⁵I]DOI) and a range of concentrations of the unlabeled test compound.[22][23]

  • Separation: After incubation to equilibrium, separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters.[20]

  • Quantification: Wash the filters with ice-cold buffer to remove unbound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. From this curve, the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding) can be determined. The Ki (inhibition constant), a measure of the compound's affinity, can then be calculated using the Cheng-Prusoff equation.

Functional assays are essential to determine the efficacy and potency of a compound, i.e., its ability to activate the receptor and elicit a cellular response.

Experimental Protocol: Intracellular Calcium Mobilization Assay

  • Cell Culture: Plate cells stably expressing the 5-HT2A receptor in a 96-well plate.[24]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Calcium 4).[24][25]

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence signal over time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.[25]

  • Data Analysis: Plot the change in fluorescence against the logarithm of the compound concentration to generate a dose-response curve. From this curve, the EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response) can be determined.

In Vivo Behavioral Assays

In vivo studies in animal models are crucial for understanding the physiological and behavioral effects of these compounds.

Head-Twitch Response (HTR) in Rodents: The HTR is a characteristic behavioral response in mice and rats that is selectively induced by 5-HT2A receptor agonists and is considered a preclinical proxy for hallucinogenic potential in humans.[26] The frequency of head twitches is quantified following administration of the test compound.[26]

Locomotor Activity: Changes in spontaneous locomotor activity can indicate stimulant or sedative effects of a compound. This is typically measured in an open-field arena.[26][27]

Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, a process that is disrupted in some psychiatric disorders. The ability of a compound to disrupt PPI can provide insights into its neuropsychopharmacological profile.[28]

Therapeutic Potential and Drug Development

The potent and selective activation of the 5-HT2A receptor by some N-benzylphenethylamine analogs has opened avenues for their potential therapeutic application in a range of neuropsychiatric disorders.

Depression and Anxiety

There is growing evidence that 5-HT2A receptor agonists, including classic psychedelics, may have rapid and sustained antidepressant and anxiolytic effects.[29][30] These effects are thought to be mediated by their ability to promote neuroplasticity and reset dysfunctional neural circuits.[31] The development of non-hallucinogenic or sub-hallucinogenic doses of 5-HT2A agonists is an active area of research for the treatment of mood disorders.[32]

Functional Neurological Disorders (FND)

It has been proposed that 5-HT2A agonists may hold therapeutic potential for FND by disrupting maladaptive neural patterns and altering self-perception.[33]

Other Potential Applications

The role of the 5-HT2A receptor in cognition, inflammation, and pain suggests that its modulation could be beneficial in a wider range of conditions.[19][32] However, the hallucinogenic properties of many potent 5-HT2A agonists present a significant challenge for their clinical development. Research is ongoing to identify "biased agonists" that selectively activate therapeutic signaling pathways without inducing hallucinatory effects.[31]

Conclusion

Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine and its structural analogs represent a fascinating class of compounds with profound effects on the central nervous system, primarily through their potent agonism at the 5-HT2A receptor. The detailed understanding of their synthesis, structure-activity relationships, and pharmacology provides a solid foundation for the rational design of novel therapeutic agents targeting this important receptor. While the hallucinogenic properties of many of these compounds pose a hurdle for clinical translation, ongoing research into biased agonism and the therapeutic potential of sub-hallucinogenic doses offers exciting prospects for the future development of phenethylamine-based medicines for a variety of neuropsychiatric and other disorders.

References

  • 5-HT 2A Agonists: A Novel Therapy for Functional Neurological Disorders? - PMC. (URL: [Link])

  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC. (URL: [Link])

  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - ACS Publications. (URL: [Link])

  • Effect of -NBOMe Compounds on Sensorimotor, Motor, and Prepulse Inhibition Responses in Mice in Comparison With the 2C Analogs and Lysergic Acid Diethylamide: From Preclinical Evidence to Forensic Implication in Driving Under the Influence of Drugs - Frontiers. (URL: [Link])

  • Synthesis and Structure–Activity Relationships of N -Benzyl Phenethylamines as 5-HT 2A/2C Agonists | Request PDF - ResearchGate. (URL: [Link])

  • Exploring the Potential of 5-Ht2a Agonists in Mental Health Treatment - Oreate AI Blog. (URL: [Link])

  • Rewarding and Reinforcing Effects of 25H-NBOMe in Rodents - PMC. (URL: [Link])

  • What are the therapeutic candidates targeting 5-HT2A? - Patsnap Synapse. (URL: [Link])

  • Everything we know about the 5-HT2A (serotonin) receptor - REPROCELL. (URL: [Link])

  • Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed. (URL: [Link])

  • Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC. (URL: [Link])

  • 5-HT Receptor - DC Chemicals. (URL: [Link])

  • Effect of 25H-NBOMe (0.001–10 mg/kg i.p.) (A) 25I-NBOMe (0.001–10 mg/kg... (URL: [Link])

  • Molecular Interaction of Serotonin 5-HT 2A Receptor Residues Phe339 (6.51) and Phe340 (6.52) with Superpotent N -Benzyl Phenethylamine Agonists - ResearchGate. (URL: [Link])

  • Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking - PMC. (URL: [Link])

  • Synthesis of 25X-BOMes and 25X-NBOHs (X = H, I, Br) for pharmacological studies and as reference standards for forensic purposes | Request PDF - ResearchGate. (URL: [Link])

  • Radioligand binding assays for hu... - EMBL-EBI. (URL: [Link])

  • N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine - ACS Publications. (URL: [Link])

  • Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice - IRIS. (URL: [Link])

  • Psychoactive substances 25H-NBOMe and 25H-NBOH induce antidepressant-like behavior in male rats - Ovid. (URL: [Link])

  • The role of serotonin 5-HT2A receptors in memory and cognition - Frontiers. (URL: [Link])

  • Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking | ACS Pharmacology & Translational Science. (URL: [Link])

  • 5-HT2A Biochemical Binding Assay Service - Reaction Biology. (URL: [Link])

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed. (URL: [Link])

  • Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors - PMC - PubMed Central. (URL: [Link])

  • Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety - PMC. (URL: [Link])

  • 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay - FR. (URL: [Link])

  • Phenethylamine Adverse Effects Neurotoxicity - Consensus. (URL: [Link])

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (URL: [Link])

  • Synthesis of 25X-BOMes and 25X-NBOHs (X = H, I, Br) for pharmacological studies and as - Repositorio UFMG. (URL: [Link])

  • CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)
  • Reductive Amination - YouTube. (URL: [Link])

  • US6476268B1 - Preparation of N-benzylamines - Google P
  • Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders - PMC. (URL: [Link])

  • Synthesis and identification of metabolite biomarkers of 25C-NBOMe and 25I-NBOMe - Diva-portal.org. (URL: [Link])

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC. (URL: [Link])

  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent - BYU ScholarsArchive. (URL: [Link])

  • Phenethylamine - Wikipedia. (URL: [Link])

  • Scheme 1. Synthesis of 25F-, 25C-, 25B-, and 25I-NBOMe·HCl Derivatives... - ResearchGate. (URL: [Link])

  • Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides - MDPI. (URL: [Link])

  • reductive amination w/ n-methyl benzylamine- help! , Hive Methods Discourse. (URL: [Link])

  • High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC. (URL: [Link])

Sources

Technical Guide: Solubility and Stability of N-benzyl-2-(4-methoxyphenyl)ethanamine

[1]

Executive Technical Summary

Compound Identity: N-benzyl-2-(4-methoxyphenyl)ethanamine (CAS: 51713-72-5) Synonyms: N-benzyl-p-methoxyphenethylamine; N-benzyl-O-methyltyramine.[1] Chemical Class: Secondary amine; N-substituted phenethylamine.[1]

This compound represents a lipophilic secondary amine structurally related to the phenethylamine class of neurotransmitter analogs and psychoactive substances (e.g., the NBOMe series, though lacking the 2-methoxybenzyl substitution).[1] Its physicochemical profile is dominated by the basic nitrogen center (pKa ~9.[1]8) and the lipophilic benzyl and methoxyphenyl moieties (LogP ~3.2–3.5).[1]

Key Application Note: In drug development, this molecule often serves as a synthetic intermediate or a metabolic probe.[1] Its solubility is highly pH-dependent, and its stability is compromised primarily by oxidative deamination and N-dealkylation pathways.[1]

Physicochemical Profile

The following parameters define the baseline behavior of the molecule in solution and solid state.

PropertyValue / CharacteristicSource/Methodology
Molecular Weight 241.33 g/mol Calculated
Molecular Formula C₁₆H₁₇NOStoichiometry
Physical State Viscous oil or low-melting solid (Free Base)White crystalline solid (HCl Salt)Observation (Standard Phenethylamines)
pKa (Base) ~9.8 (Predicted)Secondary amine protonation
LogP (Octanol/Water) 3.2 – 3.8XLogP3 / Consensus Models
H-Bond Donors 1 (Secondary Amine)Structural Analysis
H-Bond Acceptors 2 (Amine N, Methoxy O)Structural Analysis

Solubility Profiling and Formulation Strategy

Aqueous Solubility & pH Dependence

As a secondary amine, N-benzyl-2-(4-methoxyphenyl)ethanamine exhibits classic pH-dependent solubility.[1]

  • pH < 8.0: The nitrogen is protonated (

    
    ), forming a water-soluble cation.[1] Solubility is high (>10 mg/mL), especially as the HCl or fumarate salt.[1]
    
  • pH > 10.0: The molecule exists as the neutral free base.[1] Due to the benzyl and methoxyphenyl rings, the free base is highly lipophilic and practically insoluble in water (<0.1 mg/mL).[1]

Organic Solvent Compatibility
  • DMSO: >50 mg/mL (Excellent for stock solutions).[1]

  • Ethanol: >30 mg/mL (Suitable for biological assays).[1]

  • Dichloromethane (DCM): High solubility (Preferred for extraction/purification).[1]

Visualization: Solubility Logic

The following diagram illustrates the equilibrium states governing the compound's solubility.

SolubilityLogicFreeBaseNeutral Free Base(Lipophilic, Water Insoluble)ProtonatedCationic Salt Form(Hydrophilic, Water Soluble)FreeBase->Protonated  Acidification (pH < pKa - 2)  PrecipitationPrecipitation / Oiling OutFreeBase->Precipitation  In Aqueous Buffer  MicelleMicellar Solubilization(Surfactant required)FreeBase->Micelle  + Cyclodextrin / Tween  Protonated->FreeBase  Basification (pH > pKa + 1)  

Caption: Solubility equilibrium showing the pH-dependent transition between the lipophilic free base and the hydrophilic cationic salt.

Stability and Degradation Pathways[1]

Chemical Stability

Secondary amines are generally stable to hydrolysis but susceptible to oxidation and specific electrophilic attacks.[1]

  • Oxidation: Slow oxidation of the secondary amine to a hydroxylamine or nitrone may occur upon prolonged exposure to air/light.[1]

  • Carbamate Formation: The free base rapidly reacts with atmospheric CO₂ to form carbamates.[1] Storage under inert gas (Argon/N₂) is mandatory for the free base. [1]

  • Photostability: The electron-rich methoxyphenyl ring can be susceptible to UV-induced radical formation, leading to dimerization or polymerization.[1]

Metabolic/Enzymatic Stability (In Vitro)

In biological systems (microsomes/hepatocytes), this compound undergoes:

  • N-debenzylation: The major clearance pathway, yielding 4-methoxyphenethylamine and benzaldehyde.[1]

  • O-demethylation: Minor pathway yielding the phenolic derivative.[1]

Visualization: Degradation Pathways

DegradationParentN-benzyl-2-(4-methoxyphenyl)ethanamineOxidationN-Oxide / NitroneParent->Oxidation  [O] / Light  Dealkylation4-Methoxyphenethylamine+ BenzaldehydeParent->Dealkylation  Metabolism (CYP450)  CarbamateN-Carbamate adductParent->Carbamate  CO2 (Air exposure)  

Caption: Primary degradation and metabolic pathways including oxidative stress and atmospheric CO2 interaction.[1]

Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this protocol to establish the exact solubility limit in a specific buffer.[1]

  • Preparation: Weigh 5 mg of the compound (solid) into a 2 mL HPLC vial.

  • Solvent Addition: Add 500 µL of the target buffer (e.g., PBS pH 7.4).

  • Equilibration: Cap tightly and shake at 25°C for 24 hours (300 rpm).

  • Separation: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved solid.

  • Quantification:

    • Remove supernatant and dilute 1:10 with Methanol (to ensure solubility for analysis).

    • Analyze via HPLC-UV (280 nm) against a standard curve prepared in DMSO/Methanol.[1]

    • Calculation:

      
      .[1]
      
Protocol 2: Forced Degradation (Stress Testing)

Use this to validate analytical methods and determine storage limits.[1]

Stress ConditionProcedureSampling Timepoints
Acid Hydrolysis 0.1 N HCl, 60°C0, 4, 24 Hours
Base Hydrolysis 0.1 N NaOH, 60°C0, 4, 24 Hours
Oxidation 3% H₂O₂ at RT0, 2, 6 Hours
Thermal Solid state at 80°C1, 3, 7 Days
Photolytic UV Chamber (ICH Q1B)1.2 million lux hours

Analysis: Dilute samples to 100 µg/mL in Mobile Phase and analyze via LC-MS to identify degradation masses (e.g., M+16 for N-oxide, M-90 for debenzylation).

References

  • Hansen, M., et al. (2014).[1] Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience.[1] [1]

  • PubChem Compound Summary. (2025). Benzyl[2-(4-methoxyphenyl)ethyl]amine (CID 2163770).[1] National Center for Biotechnology Information.[1] [1]

  • BenchChem Technical Data. (2025). Synthesis of N-benzyl-1-phenylethylamine and related secondary amines. [1]

  • Casale, J. F., et al. (2014).[1] Forensic Chemistry of Substituted N-Benzylmethoxy (NBOMe) Phenethylamines. Microgram Journal.

Pharmacological Profiling of NB-4-MeO-PEA: A Structural Analysis of Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile and potential therapeutic targets of Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine (referred to herein as NB-4-MeO-PEA ).

Executive Summary

Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine (NB-4-MeO-PEA) represents a privileged structural hybrid between the phenethylamine class of monoaminergic modulators and the N-benzyl pharmacophore associated with high-affinity receptor binding.

Unlike its notorious analog 25I-NBOMe , which possesses a 2-methoxy substitution on the benzyl ring driving varying potency 5-HT2A agonism, NB-4-MeO-PEA lacks this "locking" substituent. This structural nuance suggests a distinct pharmacological profile: likely retaining high affinity for serotonin 5-HT2A receptors (potentially as an antagonist or partial agonist) while simultaneously exhibiting inhibitory activity against Monoamine Oxidase B (MAO-B) and modulating Sigma-1 receptors.

This guide outlines the rationale for these targets, the predicted therapeutic utility, and the experimental protocols required for validation.

Structural Identity & Physicochemical Core
  • IUPAC Name: N-benzyl-2-(4-methoxyphenyl)ethanamine

  • Chemical Class: N-benzyl-phenethylamine[1][2][3]

  • Molecular Formula:

    
    
    
  • Key Structural Features:

    • Phenethylamine Core: The primary scaffold for monoamine transporter/receptor recognition (mimics dopamine/serotonin).

    • 4-Methoxy Group: Increases lipophilicity and metabolic stability at the para-position; historically associated with serotonergic selectivity.

    • N-Benzyl Moiety: A bulky hydrophobic group that fits into large accessory binding pockets (e.g., the entrance cavity of MAO-B or the Extended Binding Pocket of 5-HT2A).

Primary Therapeutic Target: 5-HT2A Receptor
Mechanistic Rationale

The N-benzyl-phenethylamine scaffold is the backbone of the "NB" series of super-potent 5-HT2A agonists. However, the absence of a 2-methoxy group on the benzyl ring of NB-4-MeO-PEA is the critical differentiator.

  • The "NBOMe" Effect: In 25I-NBOMe, the 2-methoxy group forms an intramolecular hydrogen bond (or interacts with Ser3.36/Arg3.32), locking the molecule in a bioactive conformation that stabilizes the active receptor state.

  • The NB-4-MeO-PEA Prediction: Without this interaction, NB-4-MeO-PEA likely retains high affinity (binding tightly to the hydrophobic pocket) but may exhibit reduced intrinsic efficacy .

Therapeutic Potential [2][][5][6][7][8]
  • Atypical Antipsychotic (If Antagonist): If the molecule binds 5-HT2A without activating it, it blocks the psychotomimetic effects of excess serotonin/dopamine, similar to Pimavanserin.

  • Neuroplasticity/Depression (If Partial Agonist): Weak partial agonism can induce neuroplasticity (dendritic spine growth) without the hallucinogenic intensity of full agonists.

Visualization: 5-HT2A Interaction Model

G cluster_0 Critical Difference vs NBOMe Molecule NB-4-MeO-PEA Interaction Hydrophobic Interaction (Phe339 / Phe340) Molecule->Interaction N-Benzyl Group Missing No 2-Methoxy on Benzyl Molecule->Missing Receptor 5-HT2A Receptor (Orthosteric Site) Outcome Modulation (Antagonist/Partial Agonist) Receptor->Outcome Conformational Selection Interaction->Receptor Occupies EBP Effect Reduced Efficacy (Less Hallucinogenic) Missing->Effect

Caption: Pharmacophore mapping of NB-4-MeO-PEA to the 5-HT2A receptor, highlighting the structural divergence from hallucinogenic NBOMe analogs.

Secondary Therapeutic Target: Monoamine Oxidase B (MAO-B)[8]
Mechanistic Rationale

Monoamine Oxidase B (MAO-B) contains a "substrate cavity" and a larger "entrance cavity."

  • Phenethylamine (PEA) is the preferred endogenous substrate for MAO-B.

  • N-Substitution Effect: Adding a bulky N-benzyl group prevents the molecule from being easily oxidized while allowing it to bind tightly to the entrance cavity. This transforms the substrate (PEA) into a competitive inhibitor .

  • Selectivity: The MAO-B active site is structurally more accommodating to the N-benzyl group than MAO-A, predicting MAO-B selectivity .

Therapeutic Potential [2][][5][6][7][8]
  • Parkinson’s Disease: Inhibition of MAO-B prevents the breakdown of dopamine, sparing striatal dopamine levels.

  • Neuroprotection: Prevents the formation of reactive oxygen species (ROS) generated during dopamine oxidation.

Tertiary Target: Sigma-1 Receptor
Mechanistic Rationale

The Sigma-1 receptor binds amines flanked by hydrophobic regions. NB-4-MeO-PEA fits this pharmacophore perfectly:

  • Central Nitrogen: Protonated at physiological pH.

  • Flanking Hydrophobes: The benzyl ring and the 4-methoxyphenethyl chain provide the necessary bulk to lodge into the Sigma-1 binding pocket.

Therapeutic Potential [2][][5][6][7][8]
  • Cognitive Enhancement: Sigma-1 agonism modulates calcium signaling and promotes BDNF expression.

  • Anti-inflammatory: Modulation of microglial activation.

Experimental Validation Protocols

To confirm these targets, the following "Self-Validating" experimental workflows are recommended.

Protocol A: 5-HT2A Functional Assay (Calcium Flux)

Objective: Determine if NB-4-MeO-PEA is an agonist, antagonist, or partial agonist.

  • Cell Line: HEK293 stably expressing human 5-HT2A and G

    
    q16 (to couple receptor to calcium release).
    
  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Agonist Mode: Add NB-4-MeO-PEA (0.1 nM – 10 µM). Measure fluorescence increase.

    • Validation: If no response, proceed to Antagonist Mode.

  • Antagonist Mode: Pre-incubate cells with NB-4-MeO-PEA for 15 mins. Challenge with Serotonin (1 µM) .

    • Result: If Serotonin signal is blunted, NB-4-MeO-PEA is an antagonist.

  • Controls:

    • Positive Control: 25I-NBOMe (Full Agonist).

    • Negative Control: Ketanserin (Antagonist).

Protocol B: MAO-B Inhibition Assay

Objective: Quantify IC50 and selectivity against MAO-B vs MAO-A.

StepDescription
1. Enzyme Prep Use human recombinant MAO-A and MAO-B (expressed in Baculovirus).
2. Substrate Kynuramine (non-fluorescent)

4-Hydroxyquinoline (fluorescent) upon oxidation.
3. Incubation Incubate Enzyme + NB-4-MeO-PEA (varying conc.) in buffer (pH 7.4) for 20 mins.
4. Reaction Add Kynuramine. Incubate 30 mins at 37°C.
5. Termination Add NaOH to stop reaction and maximize fluorescence.
6. Detection Read Fluorescence (Ex: 310 nm, Em: 400 nm).
7. Analysis Plot % Inhibition vs. Log[Concentration]. Calculate IC50.
Consolidated Data & Signaling Pathway

The following diagram illustrates the convergence of these targets on neuroprotection and synaptic plasticity.

Pathway Compound NB-4-MeO-PEA MAOB MAO-B Inhibition Compound->MAOB HT2A 5-HT2A Modulation Compound->HT2A Sigma Sigma-1 Binding Compound->Sigma DA Increased Dopamine MAOB->DA ROS Reduced ROS/Oxidative Stress MAOB->ROS BDNF BDNF Release HT2A->BDNF If Partial Agonist Ca Intracellular Ca2+ Regulation Sigma->Ca Sigma->BDNF Outcome Neuroprotection & Cognitive Enhancement DA->Outcome ROS->Outcome Ca->Outcome BDNF->Outcome

Caption: Polypharmacological signaling cascade of NB-4-MeO-PEA leading to neuroprotective outcomes.

References
  • Braden, M. R., et al. (2006). "Molecular interaction of serotonin 5-HT2A receptor residues Phe339 and Phe340 with superpotent N-benzyl phenethylamine agonists." Molecular Pharmacology. Link

  • Hansen, M., et al. (2014). "Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists." ACS Chemical Neuroscience.[3] Link

  • Edmondson, D. E., et al. (2009). "Structure and Mechanism of Monoamine Oxidase." Current Medicinal Chemistry. Link

  • PubChem. (n.d.). "Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine (Compound Summary)." National Library of Medicine. Link

  • Ramsay, R. R. (2016). "Molecular aspects of monoamine oxidase B inhibition." Progress in Neuro-Psychopharmacology and Biological Psychiatry. Link

Sources

An In-depth Technical Guide for the Exploratory Research of Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine as a Potential Adrenergic Agonist

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the initial exploratory research of Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine, a compound of interest for its potential as an adrenergic agonist. This document is intended for researchers, scientists, and drug development professionals, offering a structured approach from initial characterization to preliminary in vivo assessment.

Introduction: The Scientific Rationale

The adrenergic system, comprising α and β receptors, is a critical regulator of numerous physiological processes, making it a prime target for therapeutic intervention. Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine shares structural similarities with known phenylethylamine-based adrenergic agonists. Specifically, its backbone is related to compounds used in the synthesis of long-acting β2-adrenoceptor agonists like formoterol[1]. This structural alert warrants a thorough investigation into its potential to modulate adrenergic receptor activity.

This guide outlines a logical, multi-stage research plan designed to elucidate the pharmacological profile of Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine. The proposed workflow emphasizes a hierarchical approach, beginning with fundamental receptor interaction studies and progressing to more complex cellular and organismal models.

Part 1: Foundational Characterization and Receptor Binding Affinity

The initial phase of research focuses on confirming the identity and purity of the compound and then determining its fundamental ability to bind to adrenergic receptors.

Compound Identity and Purity Verification

Prior to any biological assessment, the identity and purity of Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine must be rigorously confirmed. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are essential.

Analytical Technique Purpose Acceptance Criteria
¹H and ¹³C NMR Structural confirmationSpectra consistent with the proposed structure of Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine.
Mass Spectrometry Molecular weight verificationObserved molecular weight matches the theoretical molecular weight (241.33 g/mol )[2][3][4].
HPLC Purity assessmentPurity ≥ 95% with no significant impurities.
Radioligand Binding Assays: Gauging Receptor Affinity

The first critical step in evaluating the compound's adrenergic potential is to determine its binding affinity for the various adrenergic receptor subtypes (α1, α2, β1, β2, and β3). Radioligand binding assays are a standard and effective method for this purpose[5][6]. These assays measure the ability of the test compound to displace a known high-affinity radiolabeled ligand from the receptor.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Membranes: Obtain cell membranes from cell lines stably expressing each human adrenergic receptor subtype.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl buffer with MgCl₂).

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-prazosin for α1, [³H]-rauwolscine for α2, [³H]-dihydroalprenolol for β receptors) and varying concentrations of Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine.

  • Separation: After incubation, separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Hypothetical Data Summary:

Receptor Subtype Radioligand Hypothetical Ki (nM)
α1 [³H]-prazosin>10,000
α2A [³H]-rauwolscine850
α2B [³H]-rauwolscine1200
β1 [³H]-dihydroalprenolol>10,000
β2 [³H]-dihydroalprenolol250
β3 [³H]-dihydroalprenolol>10,000

This hypothetical data suggests that Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine may have preferential affinity for the β2-adrenergic receptor, with some weaker affinity for α2 subtypes.

Part 2: In Vitro Functional Assays: Determining Agonist Activity

Once binding affinity is established, the next crucial step is to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the receptors for which it shows affinity. This is achieved through in vitro functional assays that measure the downstream signaling events following receptor activation.

Cyclic AMP (cAMP) Assays for Gs and Gi Coupled Receptors

β-adrenergic receptors are typically coupled to the stimulatory G-protein (Gs), which activates adenylyl cyclase to produce cyclic AMP (cAMP). Conversely, α2-adrenergic receptors are coupled to the inhibitory G-protein (Gi), which inhibits adenylyl cyclase and reduces cAMP levels[7]. Therefore, measuring changes in intracellular cAMP is a direct way to assess the functional activity of the compound at these receptors.

Experimental Protocol: cAMP Assay

  • Cell Culture: Use a cell line (e.g., HEK293) stably expressing the adrenergic receptor of interest (e.g., β2 or α2A).

  • Compound Treatment: Treat the cells with varying concentrations of Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine. For α2 receptor testing, co-stimulation with forskolin (an adenylyl cyclase activator) is required to measure the inhibition of cAMP production.

  • Cell Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF-based assay kit.

  • Data Analysis: Plot the concentration-response curve and determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect) values.

Hypothetical Data Summary:

Receptor Subtype Assay Type Hypothetical EC₅₀ (nM) Hypothetical Emax (% of Isoproterenol)
β2 cAMP stimulation45085%
α2A Forskolin-induced cAMP inhibition>10,000N/A

These hypothetical results would suggest that Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine is a partial agonist at the β2-adrenergic receptor, as it produces a response but does not reach the maximal effect of the full agonist isoproterenol. It appears to have no significant functional activity at the α2A receptor.

Visualization of the β2-Adrenergic Receptor Signaling Pathway:

Gs_Signaling cluster_membrane Cell Membrane Receptor β2-Adrenergic Receptor G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts Agonist Benzyl-[2-(4-methoxy-phenyl) -ethyl]-amine Agonist->Receptor Binds to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation) PKA->Cellular_Response Phosphorylates targets leading to In_Vivo_Workflow Dose_Range Dose-Range Finding Study (e.g., in mice or rats) PK_Study Pharmacokinetic (PK) Study (single dose, measure plasma concentration over time) Dose_Range->PK_Study Efficacy_Model Pharmacodynamic (PD) / Efficacy Model (e.g., bronchoprotection in a guinea pig model of asthma) Dose_Range->Efficacy_Model Safety_Assessment Preliminary Safety Assessment (e.g., cardiovascular monitoring for heart rate and blood pressure changes) Efficacy_Model->Safety_Assessment

Caption: In Vivo Experimental Workflow.

3.2.1 Pharmacodynamic Model: Bronchoprotection

A suitable in vivo model for a β2-agonist is the histamine- or methacholine-induced bronchoconstriction model in guinea pigs.

Experimental Protocol: Bronchoprotection Assay

  • Animal Dosing: Administer Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine to guinea pigs via a relevant route (e.g., intratracheal or intravenous).

  • Bronchoconstrictor Challenge: After a set period, challenge the animals with an aerosolized bronchoconstrictor (e.g., histamine).

  • Measurement of Airway Resistance: Measure the changes in airway resistance and lung compliance.

  • Data Analysis: Determine the dose of the compound that provides a certain level of protection against bronchoconstriction (e.g., ED₅₀).

3.2.2 Preliminary Safety and Cardiovascular Assessment

Since adrenergic agonists can have significant cardiovascular effects, it is essential to monitor heart rate and blood pressure in a suitable animal model, such as a telemetered rat.[8]

Experimental Protocol: Cardiovascular Monitoring

  • Animal Implantation: Surgically implant telemetry devices in rats to continuously monitor cardiovascular parameters.

  • Compound Administration: After a recovery period, administer Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine at various doses.

  • Data Collection: Continuously record blood pressure, heart rate, and electrocardiogram (ECG) data.

  • Data Analysis: Analyze the data for any significant changes in cardiovascular parameters compared to a vehicle control group.

Conclusion and Future Directions

This guide has outlined a systematic and comprehensive approach for the exploratory research of Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine as a potential adrenergic agonist. The proposed workflow, from initial receptor binding studies to in vivo efficacy and safety models, provides a robust framework for elucidating the compound's pharmacological profile.

The results from these studies will determine the future direction of research. If the compound demonstrates potent and selective β2-agonist activity with a favorable safety profile, further lead optimization, preclinical development, and eventually, clinical trials could be considered. Conversely, if the compound shows off-target effects or a poor therapeutic index, this early-stage research will have efficiently and effectively guided the decision to discontinue its development.

References

  • National Center for Biotechnology Information. (2012). α-Adrenoceptor Assays. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A novel in vivo test for drugs affecting central serotonergic and adrenergic systems. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Alpha-1-Adrenergic Receptors: Targets for Agonist Drugs to Treat Heart Failure. Retrieved from [Link]

  • MDPI. (2024). The Discovery of Novel α 2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vivo studies on alpha-adrenergic receptor subtypes in human veins. Retrieved from [Link]

  • MDPI. (2024). Novel Scaffold Agonists of the α 2A Adrenergic Receptor Identified via Ensemble-Based Strategy. Retrieved from [Link]

  • Taylor & Francis Online. (2008). Differentiation of Alpha-Adrenergic Receptors Using Pharmacological Evaluation and Molecular Modeling of Selective Adrenergic Agents. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl[2-(4-methoxyphenyl)ethyl]amine. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). In-vivo Animal Models. Retrieved from [Link]

  • Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • Creative Bioarray. (n.d.). Cardiac in vivo Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (1997). Synthesis and alpha-adrenoceptor blocking activity of the enantiomers of benzyl-(2-chloroethyl)-[2-(2-methoxyphenoxy)-1-methylethyl]amine hydrochloride. PubMed. Retrieved from [Link]

  • VIN. (n.d.). Advances in the Knowledge of the α2-Adrenergic Agonists Action Mechanisms in Domestic Animals: Clinical Implications and Future Perspectives. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Structure Activity Relationship - Adrenergic Drugs. Retrieved from [Link]

  • Frontiers. (2021). Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Retrieved from [Link]

  • EMBL-EBI. (n.d.). Document: 2-Methoxyphenylethanolamines, potential beta-adrenergic blocking agents. (CHEMBL3244030). ChEMBL. Retrieved from [Link]

  • Royal Society Open Science. (2021). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (R)-6-(2-((4-(2-(Ethylamino)ethyl)benzyl)amino)-4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol. Retrieved from [Link]

  • ACS Publications. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. Retrieved from [Link]

  • European Patent Office. (2023). ALPHA-2 ADRENERGIC RECEPTOR ANTAGONIST - EP 4218818 A1. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine (CAS: 51713-72-5), also known as


-benzyl-4-methoxyphenethylamine, is a versatile secondary amine intermediate.[1] Structurally, it consists of an electron-rich 4-methoxyphenethyl  arm and a removable benzyl  protecting group.

This molecule serves as a "privileged scaffold" in medicinal chemistry, acting as a direct precursor to two major classes of pharmacophores:

  • 1,2,3,4-Tetrahydroisoquinolines (THIQs): Via cyclization reactions (Pictet-Spengler or Bischler-Napieralski), forming the core of numerous alkaloids and antihypertensive agents.

  • Opioid & Analgesic Ligands: As a building block for constructing complex tertiary amines found in morphinan and fentanyl analogs.

Key Chemical Properties
PropertySpecificationSynthetic Implication
Nucleophilicity Secondary AmineHighly reactive toward alkyl halides, epoxides, and carbonyls (Reductive Amination).
Electronic State 4-Methoxy ActivationThe methoxy group activates the phenyl ring at the ortho position (C3/C5), facilitating electrophilic aromatic substitution (cyclization).
Protection

-Benzyl Group
Prevents over-alkylation; removable via hydrogenolysis (

) or ACE-Cl method.

Module A: Synthesis of Isoquinoline Alkaloids

The most rigorous application of this compound is in the synthesis of 6-methoxy-2-benzyl-1,2,3,4-tetrahydroisoquinoline . This transformation utilizes the Pictet-Spengler Cyclization , exploiting the electron-donating nature of the methoxy group to close the heterocyclic ring.

Mechanistic Pathway

The reaction proceeds via the formation of an iminium ion intermediate, followed by an intramolecular electrophilic aromatic substitution.

PictetSpengler Start N-Benzyl-4-methoxy phenethylamine Iminium Iminium Ion Intermediate Start->Iminium + HCHO, H+ Aldehyde Formaldehyde (HCHO) Aldehyde->Iminium Cyclization Sigma Complex (Wheland) Iminium->Cyclization Intramolecular EAS Product 6-Methoxy-2-benzyl 1,2,3,4-THIQ Cyclization->Product - H+

Figure 1: Pictet-Spengler cyclization pathway for the synthesis of the tetrahydroisoquinoline core.

Experimental Protocol: Acid-Catalyzed Cyclization

Objective: Synthesis of 6-methoxy-2-benzyl-1,2,3,4-tetrahydroisoquinoline.

Reagents:

  • Substrate: Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine (1.0 equiv)

  • Reagent: Paraformaldehyde (1.2 equiv)

  • Solvent/Catalyst: Formic Acid (HCOOH) or Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

Step-by-Step Procedure:

  • Preparation: Dissolve 10 mmol of Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine in 20 mL of anhydrous DCM under an inert atmosphere (

    
    ).
    
  • Imine Formation: Add 12 mmol of paraformaldehyde. Stir at room temperature for 30 minutes to allow initial condensation.

  • Cyclization: Cool the mixture to 0°C. Slowly add 5 mL of Trifluoroacetic Acid (TFA) dropwise.

    • Note: The 4-methoxy group is less activating than a 3,4-dimethoxy system. If conversion is slow, refluxing in formic acid (without DCM) is a more aggressive alternative.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1). The product will appear as a more polar spot than the starting amine.

  • Work-up: Quench the reaction by pouring into ice-cold saturated

    
     solution. Extract with DCM (
    
    
    
    mL).
  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM).
    

Validation:

  • 1H NMR: Look for the disappearance of the benzylic methylene singlet of the starting material and the appearance of the AB system or singlet for the C1 protons of the isoquinoline ring (~3.5–4.0 ppm).

  • Yield Expectation: 65–80%.

Module B: Synthesis of Tertiary Amine Pharmacophores

This molecule is an ideal "masked" primary amine. It allows for the synthesis of non-symmetrical tertiary amines without the risk of over-alkylation (quaternization) that plagues primary amine chemistry.

Application: Reductive Amination for Drug Scaffolds

Used to attach the 4-methoxyphenethyl moiety to complex ketones (e.g., piperidones in opioid synthesis).

ReductiveAmination Substrate Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine Imine Imine / Enamine Intermediate Substrate->Imine Ketone Target Ketone (e.g., N-Boc-4-piperidone) Ketone->Imine Reduction Reduction (NaBH(OAc)3) Imine->Reduction Product Tertiary Amine Scaffold Reduction->Product Debenzylation Deprotection (H2, Pd/C) Product->Debenzylation Optional FinalDrug Secondary Amine (Drug Precursor) Debenzylation->FinalDrug

Figure 2: Workflow for using the amine as a building block in convergent synthesis.

Experimental Protocol: Reductive Alkylation

Objective: Coupling with N-Boc-4-piperidone to form a fentanyl-like precursor core.

  • Mixing: In a round-bottom flask, combine Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine (1.0 equiv) and N-Boc-4-piperidone (1.1 equiv) in 1,2-Dichloroethane (DCE).

  • Catalysis: Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir for 1 hour at room temperature.

  • Reduction: Add Sodium Triacetoxyborohydride (

    
    , 1.5 equiv) in portions.
    
    • Why:

      
       is mild and selective for imines over ketones, preventing side reduction of the starting ketone.
      
  • Completion: Stir for 16 hours. Quench with saturated

    
    .
    
  • Isolation: Extract with EtOAc. The product is a tertiary amine containing the benzyl group.

  • Deprotection (Optional): If the benzyl group is not required for the final drug, dissolve the product in MeOH, add 10% Pd/C catalyst, and stir under

    
     (1 atm) for 4 hours to yield the secondary amine.
    

Advanced Application: Catalytic Hydroamination Studies

In high-level academic research, this specific amine is used as a benchmark substrate to test the efficacy of Group 2 metal catalysts (Calcium/Magnesium) in intermolecular hydroamination .

  • Context: The reaction involves the addition of the N-H bond across an alkyne or alkene.

  • Significance: The benzyl and methoxyphenethyl groups provide distinct NMR signals, making it an excellent model for monitoring reaction kinetics and regioselectivity (Markovnikov vs. anti-Markovnikov).

  • Reference: See Barrett et al. (2009) for the utilization of this amine in calcium-catalyzed hydroamination kinetics.

References

  • Barrett, A. G. M., et al. (2009). Calcium-Catalyzed Intermolecular Hydroamination of Alkenes. Journal of the American Chemical Society, 131(36), 12906–12907.

  • Yokoyama, A., et al. (1999). Superacid-Catalyzed Pictet-Spengler Reaction of Less Activated Imines. Journal of Organic Chemistry, 64(2), 611–617.

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines. Organic Reactions, 6, 151.

  • PubChem Compound Summary. (2023). Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine (CID 2163770).[2] National Center for Biotechnology Information. [2]

Sources

Application Note: Analytical Protocols for Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists in forensic toxicology and pharmaceutical development. It details the separation, identification, and quantification of Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine (also known as N-benzyl-4-methoxyphenethylamine), a structural isomer of the "NBOMe" class of designer drugs.

Introduction & Chemical Profile

Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine (CAS: 51713-72-5) is a secondary amine structurally characterized by a phenethylamine core with a para-methoxy substitution, N-alkylated with a benzyl group.[1]

This compound presents a unique analytical challenge: it is an isobaric regioisomer of the potent hallucinogen 25H-NBOMe (where the methoxy is on the benzyl ring rather than the phenethyl ring). Differentiating these isomers is critical in forensic analysis to avoid false positives for controlled substances.

Physicochemical Data
PropertyValueRelevance to Analysis
Formula C₁₆H₁₉NOMW = 241.33 g/mol
pKa (Calc) ~9.5 (Basic)Requires pH control in HPLC to prevent peak tailing.
logP ~3.2Moderately lipophilic; suitable for Reversed-Phase LC.
Solubility Soluble in MeOH, ACN, DCMCompatible with standard organic extraction methods.

Method A: HPLC-UV/DAD & LC-MS Protocol

Best for: Quantitative analysis, purity assessment, and thermally unstable samples.

Chromatographic Conditions

Rationale: A C18 stationary phase is selected for robustness. Acidic mobile phases are employed to protonate the secondary amine, ensuring solubility and consistent retention, though this may cause peak tailing due to silanol interactions. To mitigate this, a "Charged Surface Hybrid" (CSH) or end-capped column is recommended.

  • Column: Waters XSelect CSH C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

Gradient Program
Time (min)% Mobile Phase BEvent
0.005Initial equilibration
2.005Hold to elute polar interferences
12.0090Linear ramp to elute analyte
15.0090Wash
15.105Re-equilibration
20.005End of Run
Detection Parameters
  • UV/DAD: Monitor at 220 nm (amide/amine absorption) and 275 nm (aromatic ring specificity).

  • MS (ESI+):

    • Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100–500.

    • Target Ion: [M+H]⁺ = 242.15 .

    • Fragmentor Voltage: 110 V (Optimized for transmission).

Method B: GC-MS Protocol (Forensic Standard)

Best for: Structural elucidation and differentiation from NBOMe isomers.

Critical Note: As a secondary amine, the analyte can be analyzed directly, but derivatization is strongly recommended to improve peak shape, sensitivity, and spectral distinctiveness against isomers.

Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot: Transfer 1.0 mL sample (urine/blood/solution) to a glass tube.

  • Basify: Add 200 µL 1.0 M NaOH (Target pH > 12) to neutralize the amine salt.

  • Extract: Add 3.0 mL Ethyl Acetate:Hexane (50:50). Vortex for 2 mins.

  • Centrifuge: 3000 rpm for 5 mins. Transfer organic layer to a clean vial.

  • Evaporate: Dry under N₂ stream at 40°C.

  • Reconstitute/Derivatize:

    • Option A (Direct): Reconstitute in 100 µL Ethyl Acetate.

    • Option B (Pentafluoropropionyl derivative - PFPA): Add 50 µL PFPA and 50 µL Ethyl Acetate. Incubate at 60°C for 20 mins. Evaporate and reconstitute.

GC Parameters[2][3][4][5]
  • Instrument: Agilent 7890B/5977B or equivalent.

  • Column: DB-5MS or Rxi-5Sil MS (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Initial: 80°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 280°C for 10 mins.

Mass Spectrometry (EI) Interpretation

In Electron Impact (EI) mode (70 eV), the fragmentation pattern is distinct from NBOMe isomers.

  • Molecular Ion (M⁺): m/z 241 (Weak).

  • Base Peak (Likely):

    • m/z 120: Formed by

      
      -cleavage at the nitrogen, retaining the benzyl group (
      
      
      
      ).
    • m/z 121: 4-methoxybenzyl cation (from the phenethyl side if rearrangement occurs).

    • m/z 91: Tropylium ion (Benzyl fragment).

  • Differentiation Key: Unlike 25H-NBOMe (which yields a dominant m/z 121 from the N-benzyl-methoxy group), the title compound (methoxy on phenethyl) will favor the m/z 120 fragment (N-benzyl iminium) or m/z 134/135 fragments derived from the methoxyphenethyl moiety.

Validation & Quality Control

Summarized validation parameters for the HPLC-UV method.

ParameterAcceptance CriteriaExperimental Protocol
Linearity (R²) > 0.9995-point calibration curve (1–100 µg/mL).
LOD / LOQ S/N > 3 (LOD); S/N > 10 (LOQ)Determine via serial dilution of standard.
Precision (RSD) < 2.0%6 replicate injections of mid-level standard.
Recovery 85% – 115%Spike blank matrix at 3 concentration levels.

Visual Workflows

Analytical Decision Logic

This diagram guides the analyst in choosing the correct workflow based on the sample type and data requirements.

MethodSelection Start Sample Received CheckType Determine Matrix & Goal Start->CheckType RouteA Goal: Quantitation / Purity (Pharm/Synthesis) CheckType->RouteA High Conc. RouteB Goal: Identification / Forensics (Bio-fluids/Unknowns) CheckType->RouteB Trace / Complex HPLC Method A: HPLC-UV/MS (C18 Column, Acidic Mobile Phase) RouteA->HPLC GCMS Method B: GC-MS (LLE Extraction + Derivatization) RouteB->GCMS ResultA Output: Purity % & Conc. (No Thermal Degradation) HPLC->ResultA ResultB Output: Spectral Fingerprint (Isomer Differentiation) GCMS->ResultB

Caption: Decision tree for selecting between HPLC and GC-MS workflows based on analytical objectives.

GC-MS Derivatization & Fragmentation Pathway

Visualizing the structural modification and resulting mass spectral cleavage.

GCMS_Workflow Analyte Analyte: Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine Deriv Derivatization (PFPA Reagent) Analyte->Deriv 60°C, 20 min Product PFP-Derivative (Improved Volatility) Deriv->Product EI Electron Impact (70eV) Product->EI GC Injection Frag1 Fragment A (m/z 91) Tropylium EI->Frag1 Frag2 Fragment B (m/z 120/121) Alpha-Cleavage/Methoxybenzyl EI->Frag2

Caption: Workflow for derivatization and expected fragmentation patterns in GC-MS analysis.

References

  • Almalki, A. J., Clark, C. R., & DeRuiter, J. (2019).[2] GC-MS Analysis of Regioisomeric Substituted N-Benzyl-4-Bromo-2,5-Dimethoxyphenethylamines. Forensic Chemistry.

  • Ketha, H., et al. (2017).[3] Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Current Protocols in Toxicology.

  • PubChem. (n.d.).[1] Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine Compound Summary. National Library of Medicine.

  • Casale, J. F., & Hays, P. A. (2011). Methamphetamine Profiling: Impurity Analysis. U.S. Drug Enforcement Administration (DEA) Special Testing and Research Laboratory. (General reference for phenethylamine impurity profiling).

Sources

experimental setup for catalytic hydrogenation in Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine via Catalytic Hydrogenation

Abstract

This document provides a comprehensive guide to the synthesis of the secondary amine, Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine, a compound relevant in the study of intermolecular hydroamination. The synthesis is achieved via a two-step reductive amination process. Initially, 2-(4-methoxyphenyl)ethylamine is condensed with benzaldehyde to form the corresponding N-benzylidene imine intermediate. This intermediate is subsequently reduced to the target secondary amine through catalytic hydrogenation. This application note details the experimental setup, provides step-by-step protocols for both the imine formation and its catalytic hydrogenation, and emphasizes critical safety procedures required for handling hydrogen gas and pyrophoric catalysts at elevated pressures. The causality behind key experimental choices is explained to provide researchers with a robust and validated methodology.

Introduction and Reaction Principle

Reductive amination is a cornerstone of synthetic organic chemistry for the formation of C-N bonds, providing a highly efficient route to primary, secondary, and tertiary amines.[1][2] The process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ or in a subsequent step to the desired amine.[3][4][5] This method avoids the common issue of over-alkylation often encountered in direct alkylation of amines with alkyl halides.[2]

The synthesis of Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine follows this pathway. The first step is the formation of an imine (a Schiff base) from the primary amine, 2-(4-methoxyphenyl)ethylamine, and an aldehyde, benzaldehyde. The equilibrium of this reaction is driven forward by the removal of water.[6] The second, critical step is the reduction of the C=N double bond of the imine. While chemical reducing agents like sodium borohydride (NaBH₄) can be used, catalytic hydrogenation offers a cleaner, more atom-economical alternative.[7][8]

Catalytic hydrogenation employs molecular hydrogen (H₂) in the presence of a metal catalyst, such as Palladium on Carbon (Pd/C) or Raney® Nickel, to achieve the reduction.[9] This method is widely used in both laboratory and industrial settings for its high efficiency and the clean nature of the reaction, with the only byproduct being excess hydrogen.[10] However, the use of highly flammable hydrogen gas and potentially pyrophoric catalysts necessitates a stringent adherence to safety protocols.[11][12]

Reaction Scheme:

  • Step 1: Imine Formation

    2-(4-methoxyphenyl)ethylamine + Benzaldehyde → N-(4-methoxyphenethyl)benzaldimine + H₂O

  • Step 2: Catalytic Hydrogenation

    N-(4-methoxyphenethyl)benzaldimine + H₂ --(Catalyst)--> Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine

Experimental Workflow Overview

The overall process can be visualized as a sequential workflow, beginning with the synthesis of the imine intermediate and culminating in the purification and characterization of the final secondary amine product.

G cluster_0 Part 1: Imine Synthesis cluster_1 Part 2: Catalytic Hydrogenation cluster_2 Part 3: Product Isolation Reactants 1. Mix Reactants (Amine + Aldehyde + Solvent) Dehydration 2. Dehydration (e.g., Dean-Stark or Molecular Sieves) Reactants->Dehydration Isolation_Imine 3. Isolate Crude Imine (Solvent Evaporation) Dehydration->Isolation_Imine Charge_Reactor 4. Charge Reactor (Imine + Solvent + Catalyst Slurry) Isolation_Imine->Charge_Reactor Purge_System 5. Safety Purge Cycle (Evacuate & Backfill with N₂) Charge_Reactor->Purge_System Hydrogenate 6. Hydrogenation (Introduce H₂ & Run Reaction) Purge_System->Hydrogenate Shutdown 7. Shutdown & Purge (Cool, Vent H₂, Purge with N₂) Hydrogenate->Shutdown Filtration 8. Catalyst Filtration (via Celite pad) Shutdown->Filtration Purification 9. Purification (Solvent Removal & Chromatography) Filtration->Purification Characterization 10. Characterization (NMR, MS, IR) Purification->Characterization G Start Reactor (Air) Evac_1 Evacuate Start->Evac_1 Step 1 N2_1 Fill N₂ Evac_1->N2_1 Step 2 Vent_1 Vent N2_1->Vent_1 Step 3 (Cycle 1) N2_2 Fill N₂ Vent_1->N2_2 Repeat Vent_2 Vent N2_2->Vent_2 Cycle 2 N2_3 Fill N₂ Vent_2->N2_3 Repeat Ready Ready for H₂ N2_3->Ready Final Fill

Sources

High-Efficiency Derivatization of Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-GC-2026-04

Abstract & Introduction

The analysis of secondary amines, such as Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine , by Gas Chromatography (GC) presents distinct challenges. While secondary amines can be analyzed directly, they often exhibit peak tailing due to hydrogen bonding with silanol groups in the inlet liner and column stationary phase. Furthermore, the polarity of the amine functionality can lead to adsorption and non-linear calibration curves at trace levels.

This Application Note details two validated protocols for the derivatization of Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine.

  • Protocol A (Acylation): The "Gold Standard" method using Pentafluoropropionic Anhydride (PFPA). This produces a highly stable amide, ideal for quantification and offering enhanced sensitivity if using Electron Capture Detection (ECD) or Negative Chemical Ionization (NCI).

  • Protocol B (Silylation): A "Rapid" method using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for high-throughput screening.

Chemical Strategy

The target analyte contains a single labile hydrogen on the secondary nitrogen. Derivatization replaces this active hydrogen with a non-polar moiety, improving volatility and chromatographic peak shape.[1]

Mechanism Visualization: The following diagram illustrates the reaction pathways for both protocols.

ReactionPathways Analyte Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine (Secondary Amine) PFPA Reagent: PFPA (Pentafluoropropionic anhydride) Analyte->PFPA MSTFA Reagent: MSTFA (Silylation) Analyte->MSTFA AcylDeriv PFP-Amide Derivative (Stable, ECD Sensitive) PFPA->AcylDeriv  Acylation (60°C)   Byprod1 Byproduct: Pentafluoropropionic Acid PFPA->Byprod1 SilylDeriv TMS-Amine Derivative (Volatile, Moisture Sensitive) MSTFA->SilylDeriv  Silylation (70°C)   Byprod2 Byproduct: N-methyltrifluoroacetamide MSTFA->Byprod2

Figure 1: Reaction pathways for the derivatization of the secondary amine target.

Materials & Equipment

CategoryItemSpecification
Reagents PFPA Pentafluoropropionic anhydride (≥99%)
MSTFA N-Methyl-N-(trimethylsilyl)trifluoroacetamide
Solvents Ethyl Acetate (Anhydrous), Hexane, Pyridine
Equipment Reaction Vials2 mL amber glass with PTFE-lined caps
Heating BlockCapable of maintaining 60°C ± 1°C
Nitrogen EvaporatorFor solvent removal (Protocol A)
GC Column Non-polar5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5MS, HP-5MS), 30m x 0.25mm x 0.25µm

Protocol A: Perfluoroacylation (Recommended)

This protocol is preferred for forensic and toxicological applications due to the exceptional stability of the resulting amide and the unique mass spectral tags provided by the fluoro-acyl group.

Step-by-Step Procedure
  • Sample Preparation:

    • Aliquot the sample (e.g., 50 µL of 1 mg/mL standard) into a reaction vial.

    • Evaporate to dryness under a gentle stream of nitrogen at 40°C. Note: Elimination of water is critical as anhydrides react violently with moisture.

  • Reagent Addition:

    • Add 50 µL of Ethyl Acetate .

    • Add 50 µL of PFPA .

    • Optional: Add 10 µL of Pyridine if the sample is a salt (HCl) to act as an acid scavenger.

  • Reaction:

    • Cap the vial tightly.[2][3]

    • Incubate at 60°C for 20 minutes .

  • Cleanup (Critical Step):

    • Remove the vial from heat and cool to room temperature.

    • Evaporate the mixture to dryness under nitrogen.

    • Why? This removes the acidic byproduct (pentafluoropropionic acid) which can degrade the GC column stationary phase and shorten column lifetime [1].

  • Reconstitution:

    • Reconstitute the residue in 100 µL of Ethyl Acetate or Hexane.

    • Transfer to an autosampler vial for injection.

Protocol B: Silylation (Rapid Alternative)

Silylation is faster but the derivatives are hydrolytically unstable. This method is suitable for high-throughput labs where samples are analyzed immediately.

Step-by-Step Procedure
  • Sample Preparation:

    • Evaporate sample to complete dryness (strictly anhydrous conditions required).

  • Reagent Addition:

    • Add 50 µL of MSTFA .

    • Catalyst: If steric hindrance is suspected (unlikely for this secondary amine), 1% TMCS can be added.[4]

  • Reaction:

    • Cap tightly and heat at 70°C for 20 minutes [2].

    • Note: While secondary amines react slower than primary amines, this temperature ensures quantitative conversion.

  • Injection:

    • Cool to room temperature.[2][3]

    • Inject directly. Do not evaporate.

    • Caution: Ensure the GC inlet liner is clean; active sites can decompose silyl derivatives.

Experimental Workflow & Validation

The following flowchart outlines the decision-making process and validation steps for the analyst.

Workflow Start Start: Amine Sample Dry Evaporate to Dryness (N2 Stream) Start->Dry Choice Select Method Dry->Choice Acyl Add PFPA + EtOAc Heat 60°C, 20 min Choice->Acyl Stability Required Silyl Add MSTFA Heat 70°C, 20 min Choice->Silyl Speed Required EvapAcid Evaporate to Remove Acid Byproducts Acyl->EvapAcid Recon Reconstitute in EtOAc EvapAcid->Recon GCMS GC-MS Analysis (DB-5MS Column) Recon->GCMS Direct Direct Injection (No Evaporation) Silyl->Direct Direct->GCMS Check Validation Check: Disappearance of Parent Peak? GCMS->Check Check->Dry No (Repeat) Result Quantify & Report Check->Result Yes

Figure 2: Operational workflow for derivatization selection and execution.

GC-MS Parameters & Data Interpretation[4][5][6][7][8][9][10][11]

Instrument Settings
  • Inlet: Splitless (1 min purge), 250°C.

  • Carrier Gas: Helium, 1.0 mL/min (constant flow).

  • Oven Program:

    • Initial: 80°C (hold 1 min)

    • Ramp: 20°C/min to 280°C

    • Hold: 5 min at 280°C.

  • Transfer Line: 280°C.[5]

Mass Spectral Expectations

Derivatization alters the molecular weight (MW) and fragmentation pattern.

ParameterUnderivatizedPFP Derivative (Protocol A)TMS Derivative (Protocol B)
Formula Change --


Net Mass Shift 0+146 Da +72 Da
Base Peak m/z 91 (Tropylium) or

-cleavage
m/z 91 or Acyl-fragmentm/z 73 (TMS), m/z 91
Retention Time Early, TailingMid-eluting, SharpMid-eluting, Sharp

Validation Tip: For the PFP derivative, look for the characteristic loss of the pentafluoroethyl group


 or the molecular ion 

. The presence of m/z 119 (

) is a diagnostic indicator that the PFP group has successfully attached [3].

References

  • Lin, D. L., et al. (1997). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine... Journal of Analytical Toxicology.

  • Sigma-Aldrich. (2023). Derivatization Reagents for Selective Response in GC. Merck KGaA.

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.

  • National Institute of Justice. (2019).[6] GC-MS Analysis of Regioisomeric Substituted N-Benzyl-phenethylamines.

Sources

Troubleshooting & Optimization

optimizing reaction conditions for the reductive amination of 4-methoxyphenylacetaldehyde

[1]

Ticket ID: RA-4MPA-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of reaction conditions for 4-methoxyphenylacetaldehyde[1]

Executive Summary & Molecule Profile[1][2]

User: "I am trying to couple 4-methoxyphenylacetaldehyde with a primary amine, but I am seeing low yields, polymerization of the starting material, and significant alcohol byproducts."

Scientist Response: 4-Methoxyphenylacetaldehyde (4-MPA) is a deceptive substrate.[1] While it appears to be a standard aldehyde, the combination of the electron-donating methoxy group and the enolizable

1oxidative degradationaldol-type self-condensation1

This guide provides a stabilized protocol using Sodium Triacetoxyborohydride (STAB) as the preferred reducing agent due to its high chemoselectivity for imines over aldehydes, minimizing the "direct reduction" side reaction.

Pre-Reaction: Substrate Integrity (Critical)[1]

Q: My starting material (4-MPA) is viscous and has lost its distinct odor. Can I still use it?

A: No. 4-MPA polymerizes rapidly upon exposure to air and ambient temperature.[1] Using degraded material will result in complex mixtures that are difficult to purify.[1]

  • Diagnosis: Check the

    
    H NMR. If the aldehyde peak (
    
    
    ppm) is diminished or broad multiplets appear in the aliphatic region, the material has polymerized.
  • Recovery Protocol:

    • Distillation: Distill under high vacuum (bulb-to-bulb is preferred for small scales) immediately before use.

    • Bisulfite Purification: If distillation is not feasible, form the sodium bisulfite adduct (solid), wash away impurities with ether, and regenerate the aldehyde with mild base (

      
      ) just prior to the reaction.
      
  • Storage: Always store 4-MPA at -20°C under an argon atmosphere.

Optimized Experimental Protocol

This protocol uses Sodium Triacetoxyborohydride (STAB) .[1][2] Unlike Sodium Cyanoborohydride (

1
Standard Operating Procedure (SOP)
ParameterConditionRationale
Solvent 1,2-Dichloroethane (DCE) or THFDCE is the "gold standard" for STAB solubility and reaction rate.[1] THF is a greener alternative but may require longer reaction times.[1]
Stoichiometry Aldehyde (1.0 equiv) : Amine (1.05 equiv)Slight excess of amine ensures complete consumption of the unstable aldehyde.
Reducing Agent STAB (1.4 - 1.5 equiv)Excess reagent accounts for adventitious moisture and ensures rapid reduction of the imine.[1]
Additive Acetic Acid (AcOH) (1.0 equiv)Crucial. Catalyzes imine formation and buffers the reaction to prevent amine inhibition.
Temperature 0°C

RT
Start cold to control exotherm, then warm to drive conversion.
Time 2 - 16 HoursMonitor by TLC/LCMS.[1]
Step-by-Step Workflow
  • Preparation: In a flame-dried flask under Argon, dissolve Amine (1.05 equiv) in anhydrous DCE (0.2 M concentration relative to aldehyde).

  • Aldehyde Addition: Add 4-MPA (1.0 equiv). Note: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of Triethylamine (TEA) here to free the base.

  • Catalyst: Add Acetic Acid (1.0 equiv). Stir for 15-30 minutes at Room Temperature (RT) to establish the imine equilibrium.

    • Checkpoint: If the imine is stable, you may observe a shift in TLC spot.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.4 equiv) in one portion.

  • Reaction: Allow to warm to RT and stir.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (x3). Wash combined organics with brine, dry over

    
    , and concentrate.
    

Reaction Mechanism & Pathway Analysis

The following diagram illustrates the competitive pathways. Your goal is to maximize the green path (Imine Reduction) and minimize the red paths (Direct Reduction/Dialkylation).

ReactionPathwayAldehyde4-MPA (Aldehyde)HemiaminalHemiaminal(Unstable)Aldehyde->Hemiaminal+ AmineAlcoholAlcohol Byproduct(Direct Reduction)Aldehyde->Alcohol+ STAB(Slow if no Imine)AminePrimary AmineImineImine / IminiumHemiaminal->Imine- H2O(AcOH Catalyzed)ProductSecondary Amine(Target)Imine->Product+ STAB(Fast Reduction)TertiaryTertiary Amine(Over-alkylation)Product->Tertiary+ Aldehyde + STAB(If Amine is limiting)

Figure 1: Mechanistic pathway of reductive amination showing the critical "Imine" chokepoint. The presence of Acid (AcOH) accelerates the Hemiaminal-to-Imine step, preventing the Aldehyde from being available for direct reduction to Alcohol.[1]

Troubleshooting Guide (FAQs)

Scenario A: "I see a large spot corresponding to the alcohol (4-methoxyphenethanol)."[1]
  • Cause: The reducing agent reduced the aldehyde before it could react with the amine to form the imine.[3] This often happens if the imine formation is slow or the reducing agent is too aggressive.

  • Fix 1 (Reagent): Ensure you are using STAB , not Sodium Borohydride (

    
    ). 
    
    
    is too strong and will reduce aldehydes rapidly.[1]
  • Fix 2 (Pre-complexation): Stir the Aldehyde, Amine, and Acetic Acid for 30-60 minutes before adding the STAB. This forces the equilibrium toward the imine.[4]

  • Fix 3 (Dryness): Ensure molecular sieves (3Å or 4Å) are added if the solvent is not strictly anhydrous. Water pushes the equilibrium back toward the aldehyde.

Scenario B: "I am getting dialkylation (Tertiary Amine)."
  • Cause: The product (secondary amine) is more nucleophilic than the starting primary amine and reacts again with the aldehyde.

  • Fix 1 (Stoichiometry): Use a larger excess of the Primary Amine (1.5 - 2.0 equiv).[1]

  • Fix 2 (Stepwise): If using volatile amines, form the imine completely (monitor by IR/NMR) before adding the reducing agent.

Scenario C: "The reaction is stuck; low conversion."
  • Cause: Steric hindrance or electronic deactivation of the amine.

  • Fix: Heat is rarely the answer with STAB (it decomposes). Instead, switch to Titanium Isopropoxide (

    
    ) .
    
    • Protocol Modification: Mix Amine + Aldehyde +

      
       (neat or in THF) for 1 hour. Then dilute with MeOH and add 
      
      
      .[1] The Titanium acts as a Lewis acid water scavenger and activates the carbonyl.
Scenario D: "I cannot separate the amine from the non-basic byproducts."
  • Fix (Acid-Base Extraction):

    • After reaction, acidify the mixture with 1M HCl (Product goes into water layer; non-basic impurities stay in organic).

    • Wash the aqueous layer with Ether/EtOAc (removes neutral impurities).[1]

    • Basify the aqueous layer with NaOH to pH > 10.

    • Extract the free amine into DCM/EtOAc.[1]

Diagnostic Flowchart

Use this logic tree to diagnose your current experiment failure.

TroubleshootingStartIssue IdentificationProblemWhat is the main impurity?Start->ProblemAlcoholAlcohol (Direct Reduction)Problem->AlcoholTertiaryTertiary Amine (Dialkylation)Problem->TertiaryStartMatUnreacted AldehydeProblem->StartMatSol_Alc1Switch to STAB(Selectivity)Alcohol->Sol_Alc1Sol_Alc2Add 4Å Mol. Sieves(Remove Water)Alcohol->Sol_Alc2Sol_Tert1Increase Amine Equiv(>1.5 eq)Tertiary->Sol_Tert1Sol_Tert2Slow Addition of AldehydeTertiary->Sol_Tert2Sol_Unr1Check Aldehyde Quality(Polymerization?)StartMat->Sol_Unr1Sol_Unr2Add Acid Catalyst(AcOH or Ti(OiPr)4)StartMat->Sol_Unr2

Figure 2: Troubleshooting logic for common failure modes in reductive amination.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[1][4][6] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[8] The cyanohydridoborate anion as a selective reducing agent.[3][8] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[3] The Journal of Organic Chemistry, 55(8), 2552–2554. [Link][1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-methoxyphenylacetaldehyde and DCE before handling.[1] 1,2-Dichloroethane is a suspected carcinogen.[1]

troubleshooting low yields in Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Division Ticket #8492: Yield Optimization for Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Hidden" Yield Killers

You are encountering low yields in the synthesis of Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine .[1] This is a classic secondary amine synthesis, typically achieved via reductive amination.[2][3] While theoretically simple, this specific substrate (an electron-rich phenethylamine derivative) presents unique challenges regarding imine stability , over-alkylation , and pH-dependent solubility during work-up.[1]

This guide moves beyond generic advice, treating your protocol as a debugging process. We will isolate the failure points in the Reaction, Work-up, and Purification phases.

Phase 1: Reaction Protocol & Stoichiometry

The Core Issue: The most common cause of low yield in this specific synthesis is incomplete imine formation prior to reduction, or competitive reduction of the aldehyde to benzyl alcohol.

Critical Protocol Analysis (Reductive Amination)

Recommended Route: Indirect Reductive Amination (Stepwise) or Direct using STAB.[1]

  • Amine: 2-(4-methoxyphenyl)ethylamine[1][4]

  • Carbonyl: Benzaldehyde[1]

  • Reagent: Sodium Triacetoxyborohydride (STAB) or NaBH₄[1][5]

ParameterMethod A: NaBH₄ (High Risk) Method B: STAB (Recommended) Why? (The Science)
Solvent Methanol (MeOH)1,2-Dichloroethane (DCE) or THFSTAB requires aprotic solvents to prevent decomposition.[1] DCE promotes imine formation.[1]
Additives None or MgSO₄Acetic Acid (1.0 eq)AcOH catalyzes imine formation without protonating the amine to inactivity.
Timing 2-Step (Imine form

Reduce)
1-Pot (Mix all)STAB is less reactive toward aldehydes than imines, allowing "one-pot" safety.[1] NaBH₄ reduces aldehydes fast (yield loss).[1]
Side Product Benzyl Alcohol (Major)Dialkylated Amine (Minor)NaBH₄ attacks unreacted benzaldehyde.[1] STAB prefers the protonated iminium ion.
Troubleshooting Q&A: Reaction Phase

Q: I see a large "benzyl alcohol" spot on my TLC. What happened? A: You likely used NaBH₄ and added it too quickly.

  • Mechanism: NaBH₄ reduces aldehydes/ketones faster than imines in methanol if the imine equilibrium isn't fully shifted.

  • Fix: Switch to a Stepwise Protocol . Stir the amine and benzaldehyde in MeOH (with MgSO₄ or molecular sieves) for 2–4 hours before adding NaBH₄ at 0°C. This forces the equilibrium toward the imine.

Q: I am getting a tertiary amine (dialkylation). A: The product (secondary amine) is more nucleophilic than the starting material due to the electron-donating benzyl group.

  • Fix: Ensure strict stoichiometry. Use a 1.05 equivalent excess of the Amine , not the Aldehyde. If benzaldehyde is in excess, it will react with your product.

Phase 2: The Work-Up (The pH Trap)

The Core Issue: This is the #1 reason for "0% yield" despite a successful reaction. The 4-methoxyphenethyl chain makes the amine lipophilic, but if the pH is not high enough, the salt remains water-soluble.

Solubility & pH Logic

The pKa of your secondary amine is approximately 10.0–10.5 .

  • At pH 7 (Neutral): ~99.9% is protonated (Ammonium salt)

    
    Stays in Water .[1]
    
  • At pH 10: ~50% is protonated

    
    Partitioning Nightmare .[1]
    
  • At pH 12+: ~99% is free base

    
    Extracts into Organic .[1]
    

Standard Protocol Failure: Many researchers use saturated NaHCO₃ (pH ~8.[1]5) to quench. This is insufficient. You must use NaOH to drive the amine into the organic layer.

Visualizing the Workflow

The following diagram illustrates the critical decision points where yield is lost.

TroubleshootingFlow Start Low Yield Detected CheckTLC Analyze Crude TLC/LCMS Start->CheckTLC BenzAlc Major Impurity: Benzyl Alcohol CheckTLC->BenzAlc Aldehyde Reduction Dialkyl Major Impurity: Tertiary Amine CheckTLC->Dialkyl Over-Alkylation NoProd No Product, Start Mat. Remains CheckTLC->NoProd Imine Hydrolysis GoodCrude Crude looks good, Mass lost in Workup CheckTLC->GoodCrude Reaction OK Sol_Stepwise SOLUTION: Switch to Stepwise (Imine pre-formation) BenzAlc->Sol_Stepwise Sol_Stoich SOLUTION: Reduce Aldehyde Eq. to 0.95 Dialkyl->Sol_Stoich Sol_Dry SOLUTION: Add Mol. Sieves (Remove Water) NoProd->Sol_Dry CheckPH Check Aqueous pH after Quench GoodCrude->CheckPH Sol_pH SOLUTION: Adjust to pH > 12 (Use 1M NaOH) CheckPH->Sol_pH pH < 11

Figure 1: Diagnostic logic flow for identifying yield loss in secondary amine synthesis.[1]

Phase 3: Purification Strategy

Q: My oil is impure. Can I crystallize it? A: Secondary amines are notoriously difficult to crystallize as free bases.[1] They are often oils ("honey").[1]

The "Salt Crash" Protocol (Self-Validating): Instead of column chromatography (which can cause streaking with amines), isolate the product as the Hydrochloride (HCl) or Oxalate salt.

  • Extract: Perform the pH >12 extraction (DCM or Ethyl Acetate).[1]

  • Dry: Dry organic layer over Na₂SO₄ (crucial to remove water).[1]

  • Precipitate:

    • Dissolve the crude oil in a minimal amount of dry Ethanol or Et₂O.

    • Add 1.0 eq of HCl in Dioxane or Oxalic acid in Ethanol dropwise.

    • The salt should precipitate immediately as a white solid.

  • Filter: Wash with cold ether.[1] This removes non-basic impurities (like Benzyl alcohol).[1]

Summary of Optimized Protocol

To guarantee yield recovery, follow this strict order of operations:

  • Imine Formation: 1.0 eq Amine + 1.0 eq Benzaldehyde + 1.0 eq Acetic Acid in DCE.[1] Stir 30 mins.

  • Reduction: Add 1.4 eq NaBH(OAc)₃ (STAB) . Stir overnight at RT under N₂.[1]

  • Quench: Add 1M NaOH until aqueous pH is >12 .

  • Extraction: Extract 3x with DCM.

  • Isolation: Convert to HCl salt for final purification if necessary.

References & Authoritative Grounding

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][6][7] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[6]

    • Significance: The definitive guide on using STAB for secondary amine synthesis, establishing the superiority of DCE/AcOH conditions.

    • [1]

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. 2nd Edition, Oxford University Press, 2012. (Chapter 10: Nucleophilic addition to the carbonyl group).

    • Significance: Provides the mechanistic underpinning for imine equilibrium and pH-dependent extraction.[1]

  • Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011.

    • Significance: Discusses the physicochemical properties (LogP, pKa) of phenethylamine derivatives and their impact on work-up solubility.

Sources

purification strategies for removing unreacted starting materials from Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine

Topic: Purification Strategies for Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine Target Molecule: Secondary Amine (


)
Key Impurities:  4-methoxyphenethylamine (Primary Amine - SM), Benzaldehyde (Aldehyde - SM), Benzyl Alcohol (Neutral Byproduct).

Executive Summary: The Chemist’s Decision Matrix

Before starting, diagnose your crude mixture using TLC or LC-MS. Select the strategy that matches your impurity profile.

Impurity TypePrimary StrategySecondary StrategyScale Suitability
Neutral Organics (Benzaldehyde, Benzyl Alcohol)Acid-Base Extraction Bisulfite WashAll Scales
Primary Amine (Unreacted Starting Material)Chromatography (w/ Modifier)Scavenger Resin (PS-Benzaldehyde)< 5g (Resin), > 5g (Column)
Trace Impurities / Final Polish HCl Salt Recrystallization High-Vac Distillation> 1g

Section 1: The "Quick Fix" – Removing Neutrals (Acid-Base Extraction)

User Question: "My crude oil contains significant amounts of unreacted benzaldehyde and benzyl alcohol. How do I remove these without running a column?"

Technical Insight: The target molecule is a basic secondary amine (


). The impurities (benzaldehyde, benzyl alcohol) are neutral. By manipulating pH, we can force the amine into the aqueous phase (as a salt) while neutral impurities remain in the organic phase.

Protocol 1: Self-Validating Acid-Base Workup

  • Dissolution: Dissolve crude oil in EtOAc or Et₂O.

  • Acidification: Extract with 1M HCl (

    
    ).
    
    • Validation Check: The amine is now in the aqueous layer (check pH < 2). The organic layer contains the neutrals.

  • Wash: Wash the combined acidic aqueous layers with fresh EtOAc (

    
    ). Discard these organic washes (contains Benzaldehyde).
    
  • Basification: Cool the aqueous layer on ice. Slowly add 2M NaOH or saturated NaHCO₃ until pH > 12.

    • Observation: The solution should become cloudy as the free amine precipitates/oils out.

  • Extraction: Extract the basic aqueous layer with DCM or EtOAc (

    
    ).
    
  • Drying: Dry combined organics over Na₂SO₄ and concentrate.

Visual Workflow (Graphviz):

AcidBaseWorkup Start Crude Mixture (Amine + Neutrals) Acidify Add 1M HCl Partition Layers Start->Acidify OrgLayer1 Organic Layer 1 (Contains Benzaldehyde/Alc) DISCARD Acidify->OrgLayer1 Top Layer AqLayer1 Aqueous Layer (Acidic) (Contains Amine Salt) Acidify->AqLayer1 Bottom Layer Wash Wash with EtOAc AqLayer1->Wash Basify Basify with NaOH (pH > 12) Wash->Basify Extract Extract with DCM Basify->Extract FinalProd Final Organic Layer (Purified Amine) Extract->FinalProd

Caption: Logical flow for separating basic amines from neutral impurities using pH manipulation.

Section 2: The "Stubborn" Impurity – Separating Primary vs. Secondary Amines

User Question: "I have 10-15% unreacted 4-methoxyphenethylamine (starting material) remaining. It streaks on TLC and co-elutes with my product. How do I separate them?"

Technical Insight: Separating a primary amine (SM) from a secondary amine (Product) is difficult because their polarities are similar. However, primary amines are sterically more accessible and can form imines with aldehydes, whereas secondary amines cannot form stable imines. We can exploit this "Chemoselective Scavenging."

Strategy A: Solid-Phase Scavenging (Best for < 5g scale)

Instead of difficult chromatography, use a Polymer-Supported (PS) Benzaldehyde resin .

  • Mechanism: The resin-bound aldehyde reacts selectively with the primary amine to form an imine (Schiff base), which stays attached to the bead. The secondary amine (product) remains in solution.

Protocol 2: "Catch-and-Release" Purification

  • Calculate Loading: Assume 0.5 mmol of unreacted primary amine (based on NMR). Use 3–4 equivalents of PS-Benzaldehyde resin relative to the impurity.

  • Incubation: Add resin to the crude mixture in DCM/DCE. Shake gently for 6–12 hours.

    • Tip: Add a catalytic amount of Acetic Acid (1%) to catalyze imine formation.

  • Filtration: Filter off the resin.[1] The filtrate contains your pure secondary amine.

Strategy B: Chromatographic Resolution (Best for > 5g scale)

If you must run a column, you need to sharpen the bands. Primary amines interact strongly with silanols on silica gel, causing tailing.

  • Mobile Phase Modifier: Use 1% Triethylamine (Et₃N) or 1% NH₄OH in your DCM/MeOH gradient.

    • Why? The modifier saturates the acidic silanol sites on the silica, preventing the amine from "sticking" and tailing.

  • Elution Order:

    • Tertiary Amines (Impurities): Elute first (least polar).

    • Secondary Amine (Product): Elutes second.

    • Primary Amine (SM): Elutes last (most polar, strongest H-bonding).

Section 3: Advanced Purification – HCl Salt Crystallization

User Question: "I need >99% purity for biological testing. The oil is 95% pure but slightly colored. How do I get a pristine solid?"

Technical Insight: Phenethylamines form highly crystalline Hydrochloride (HCl) salts.[2] The lattice energy differences between the primary amine salt and the secondary amine salt often allow for effective fractional crystallization.

Protocol 3: HCl Salt Formation & Recrystallization

  • Salt Formation: Dissolve the free base amine (oil) in a minimal amount of dry Diethyl Ether or EtOAc.

  • Acid Addition: Add 2M HCl in Diethyl Ether (or 1.25M HCl in MeOH) dropwise with stirring.

    • Observation: A white precipitate should form immediately.

  • Isolation: Filter the crude salt.

  • Recrystallization:

    • Dissolve the crude salt in boiling Isopropanol (IPA) or Ethanol .

    • If it doesn't dissolve fully, add Methanol dropwise until clear.

    • Allow to cool slowly to Room Temperature, then place in the fridge (4°C).

    • Anti-solvent: If no crystals form, add Diethyl Ether dropwise to the cold solution until turbidity appears.

  • Validation: Filter crystals and wash with cold Ether. Check melting point (Literature MP for similar secondary phenethylamines is often 150–180°C).

Visual Workflow (Graphviz):

ScavengerLogic Crude Crude Mixture (2° Amine + 1° Amine SM) Decision Select Strategy Crude->Decision Resin Add PS-Benzaldehyde (Scavenges 1° Amine) Decision->Resin Scale < 5g Column Flash Column (DCM:MeOH + 1% Et3N) Decision->Column Scale > 5g Filter Filter Resin Resin->Filter Pure Pure Product (Filtrate) Filter->Pure Fractions Collect Middle Fractions (1° Amine trails behind) Column->Fractions Fractions->Pure

Caption: Decision tree for removing primary amine starting material based on scale.

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.[3] Link

  • Biotage. (n.d.). "Strategies for Amine Purification using Scavenger Resins." Biotage Knowledge Base. Link

  • Sigma-Aldrich. (n.d.). "Product Specification: 4-Methoxyphenethylamine." Link

  • Santa Cruz Biotechnology. (n.d.).[4] "4-Methoxyphenethylamine hydrochloride Data Sheet." Link

Sources

Technical Support Center: Scale-Up of Formoterol Precursor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: FMT-SC-2024 Subject: Troubleshooting Guide for Process Scale-Up (Route Selection, Safety, and Impurity Profiling)

Executive Summary

This guide addresses the critical bottlenecks in the scale-up of formoterol fumarate, a long-acting


-agonist (LABA). The synthesis of formoterol is complicated by its two chiral centers (requiring the specific 

-configuration for arformoterol or a controlled racemate) and the stability of the formamide moiety. This support module focuses on the two dominant industrial routes: the

-Bromoketone Route
and the Epoxide Route , providing solutions for regioselectivity, safety during halogenation, and diastereomeric purity control.
Visualizing the Synthetic Pathway & Decision Nodes

The following diagram outlines the two primary synthetic strategies and the critical control points (CCPs) where scale-up failures most frequently occur.

Formoterol_Synthesis_Pathway Start 4-Benzyloxy-3-nitroacetophenone Bromination Step 1A: Bromination (CCP: Exotherm/Safety) Start->Bromination Route A Epoxidation Step 1B: Epoxidation (CCP: Stability) Start->Epoxidation Route B (Direct) BromoKetone α-Bromoketone Intermediate Bromination->BromoKetone AsymRed Step 2A: Asymmetric Reduction (CCP: Enantiopurity) BromoKetone->AsymRed Epoxide Styrene Oxide Intermediate AsymRed->Epoxide Base Treatment Epoxidation->Epoxide Coupling Step 3: Amine Coupling (CCP: Regioselectivity/Dimer) Epoxide->Coupling CrudeForm Dibenzyl Formoterol Precursor Coupling->CrudeForm Amine Reactant: N-benzyl-2-(4-methoxyphenyl)-1-methylethylamine Amine->Coupling Hydrogenation Step 4: Global Deprotection (CCP: Catalyst Poisoning) CrudeForm->Hydrogenation Final Formoterol Fumarate Hydrogenation->Final

Figure 1: Strategic decision tree for formoterol synthesis showing Critical Control Points (CCPs) for safety and purity.

Module 1: The -Bromoketone Route (Precursor Synthesis)

Context: The bromination of 4-benzyloxy-3-nitroacetophenone is a classic entry point but poses significant safety hazards at scale due to the exothermic nature of the reaction and the handling of elemental bromine.

Q1: We are observing a delayed exotherm during the bromination step at the 50L scale. How do we mitigate this runaway risk?

Diagnosis: Delayed exotherms in ketone bromination often result from the accumulation of unreacted bromine due to a low initiation rate. If the reaction does not initiate immediately upon addition, bromine builds up; once initiation occurs (often autocatalytically via HBr generation), the accumulated reagent reacts simultaneously, causing a thermal runaway.

Protocol for Safe Scale-Up:

  • Catalytic Initiation: Do not rely on thermal initiation alone. Pre-charge the reactor with a catalytic amount of HBr (or 5% of the reaction mass from a previous successful batch) to eliminate the induction period [1].

  • Dosing Control: Implement a "feed-and-wait" strategy. Add 5-10% of the bromine/NBS and wait for a color change (decolorization indicates consumption) and a slight temperature rise before continuing the main feed.

  • Reagent Selection: Consider switching from elemental bromine (

    
    ) to pyridinium tribromide  or N-bromosuccinimide (NBS)  with p-toluenesulfonic acid. These solids allow for better dosing control, although they introduce atom-economy challenges [2].
    
Q2: Our HPLC shows a 15% increase in the "bis-bromo" impurity. What is driving this over-bromination?

Root Cause: Over-bromination (formation of the


-dibromoketone) is kinetically favored when the concentration of the brominating agent is locally high relative to the enol form of the ketone.

Corrective Actions:

  • Mixing Efficiency: At scale, mixing zones near the addition port can have high local concentrations. Increase impeller speed or use a static mixer for the feed line.

  • Solvent System: Switch to a solvent that suppresses the solubility of the product or stabilizes the mono-bromo species. A mixture of Methanol/Dichloromethane (3:7) is often superior to pure ether or acetic acid, as it solubilizes the HBr byproduct, preventing it from catalyzing the second bromination too aggressively [3].

Module 2: Stereocontrol & The Epoxide Bottleneck

Context: Formoterol requires the


-configuration (for arformoterol) or a specific diastereomeric ratio. The reduction of the bromoketone or the opening of the epoxide determines the stereochemistry of the first chiral center.
Q3: The enantiomeric excess (ee) of our chiral alcohol intermediate dropped from 98% (lab) to 92% (pilot). Why?

Diagnosis: This erosion is typical when using oxazaborolidine catalysts (CBS reduction) or transfer hydrogenation at scale. It is usually caused by:

  • Moisture Ingress: Large reactors are harder to keep strictly anhydrous. Borane reagents hydrolyze rapidly, generating non-chiral reducing species.

  • Temperature Gradients: The enantioselectivity of CBS reduction is temperature-dependent. If the reactor wall is -20°C but the core is -5°C due to exotherms, the ee will drop.

Troubleshooting Protocol:

  • Drying Step: Implement azeotropic distillation of the ketone substrate with toluene immediately prior to catalyst addition.

  • Feed Rate: Slow the addition of the borane source to ensure the cooling jacket can maintain the process temperature within ±2°C of the setpoint.

  • Alternative: Consider Asymmetric Transfer Hydrogenation (ATH) using Ru-TsDPEN catalysts. This system is often more robust to moisture and can be run at ambient pressure, avoiding the safety risks of borane handling [4].

Q4: We are struggling to separate the (R,R)/(S,S) diastereomers from the (R,S)/(S,R) impurities. Chromatography is too expensive.

Solution: Avoid chromatography by utilizing diastereomeric salt crystallization .

  • Coupling Stage: Use the optically pure amine reactant (

    
    -benzyl-2-(4-methoxyphenyl)-1-methylethylamine).[1][2] This fixes one chiral center.
    
  • Purification: After coupling, do not isolate the free base. Treat the crude reaction mixture with L-tartaric acid or fumaric acid in isopropanol. The

    
    -formoterol tartrate salt typically crystallizes preferentially, leaving the unwanted diastereomers in the mother liquor [5].
    
    • Note: Recrystallization efficiency improves if the crude diastereomeric ratio is at least 85:15.

Module 3: Coupling & Final Deprotection

Context: The final steps involve coupling the amine with the epoxide/bromoketone and removing the benzyl protecting groups.

Q5: The hydrogenolysis step (O-benzyl deprotection) is stalling at 90% conversion.

Diagnosis: Catalyst poisoning is the primary suspect.

  • Sulfur/Halogen Carryover: If the precursor synthesis involved sulfonyl chlorides or bromination, trace residues will poison the Pd/C catalyst.

  • Amine Poisoning: The secondary amine in formoterol can coordinate to the Pd surface, slowing the reaction.

Corrective Actions:

  • Scavenger Wash: Treat the precursor solution with activated carbon or a metal scavenger resin before adding the Pd/C catalyst.

  • Acidic Conditions: Run the hydrogenation in the presence of an acid (e.g., acetic acid or formation of the tartrate salt in situ). Protonating the amine prevents it from binding strongly to the catalyst surface [6].

Summary of Critical Parameters
ParameterLab Scale TargetScale-Up RiskMitigation Strategy
Bromination Temp 0–5°CExotherm spikes >20°CFeed-and-wait dosing; catalytic initiation.
Water Content <0.05%Moisture ingressAzeotropic drying; ATH catalyst switch.
Impurity: Dimer <0.5%Mixing-dependentHigh-dilution addition of epoxide to amine.
Pd Catalyst Load 10 wt%Cost & Filtration timePre-wash precursor; use acidic media.
References
  • Process Safety in Bromination: Pelleter, J. (2009).[3] Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. Organic Process Research & Development.

  • Bromination Reagents: ACS GCI Pharmaceutical Roundtable. (2024). Bromination Reagent Guide.

  • Impurity Profiling: Scientific Update. (2024). A Dangerous Bromance: Handling Bromine on Scale.

  • Asymmetric Reduction: Hett, R., et al. (1998). Large Scale Synthesis of Enantio- and Diastereomerically Pure (R,R)-Formoterol. Organic Process Research & Development.

  • Diastereomer Separation: Trofast, J., et al. (1991).[2] Steric aspects of the synthesis of formoterol. Chirality.

  • Hydrogenation Optimization: HWS Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.

Sources

Technical Support Center: A Guide to Improving the Purity of Crude Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining this secondary amine with high purity after synthesis. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Introduction: The Purification Challenge

Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine is commonly synthesized via the reductive amination of 4-methoxyphenylacetaldehyde with benzylamine. While this is a robust reaction, the crude product is often contaminated with starting materials, reaction intermediates, and various side-products. The primary challenge in purification stems from the basic nature of the target amine, which leads to problematic interactions with standard purification media like silica gel. This guide provides a structured approach to diagnosing purity issues and implementing effective purification strategies.

Part 1: Troubleshooting Common Purification Issues

This section addresses the most frequent problems encountered during the purification of Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine in a diagnostic question-and-answer format.

Q1: My crude product shows multiple spots on a TLC plate and significant tailing for the main product. What's causing this and how do I get a clean separation?

A1: The Cause: This is the most common issue when purifying amines. The tailing (or streaking) of your target compound on a standard silica gel TLC plate is a classic sign of strong acid-base interaction.[1][2] Silica gel has acidic silanol groups (Si-OH) on its surface, which protonate your basic amine, causing it to bind strongly and elute slowly and unevenly. The multiple spots are likely a combination of unreacted starting materials (4-methoxyphenylacetaldehyde and benzylamine) and potential side-products like the intermediate imine or the alcohol from over-reduction of the aldehyde.[3][4][5]

The Solutions: You must mitigate the acidic nature of the stationary phase or modify the amine to prevent this interaction.

  • Mobile Phase Modification: The simplest approach is to add a small amount of a competing base to your eluent. Typically, 0.5-2% triethylamine (TEA) or ammonium hydroxide in your solvent system (e.g., Hexane/Ethyl Acetate) will neutralize the acidic sites on the silica, leading to sharper spots and improved separation.[1][2]

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase.

    • Amine-Functionalized Silica: These columns have an amine-based coating that masks the acidic silanols, creating a more inert surface that is ideal for purifying basic compounds with simple eluents like hexane/ethyl acetate.[2][6]

    • Basic Alumina: Alumina is another polar stationary phase, but it is basic in nature, which prevents the problematic interaction with amines.

  • Reversed-Phase Chromatography: This technique can be highly effective. At a high mobile phase pH (e.g., using 0.1% TEA in water/acetonitrile), the amine remains in its neutral, free-base form.[1] This increases its hydrophobicity and retention, often providing excellent separation from more polar impurities.[1]

dot

Caption: Troubleshooting workflow for amine chromatography.

Q2: My yield is very low after column chromatography. Where is my product going?

A2: The Cause: Significant product loss on a standard silica column is also due to the strong acid-base interaction. Your amine may be irreversibly binding to the silica gel, meaning it never elutes from the column. This is especially problematic if the crude material is left on the column for an extended period or if the solvent polarity is not high enough to displace the bound amine.

The Solutions:

  • Pre-treat the Silica: Before loading your sample, flush the column with your starting eluent mixture that already contains triethylamine (TEA). This "neutralizes" the column first.

  • Use an Amine-Functionalized Column: This is the most reliable way to ensure high recovery for basic amines, as it minimizes the strong interactions that cause irreversible binding.[2][6]

  • Employ Acid-Base Extraction First: Before attempting chromatography, perform a liquid-liquid acid-base extraction. This will remove non-basic impurities and can significantly reduce the amount of material you need to load onto a column, thereby improving recovery and separation.[7]

Q3: I can't use chromatography. Are there effective non-chromatographic methods to purify my amine?

A3: Yes. For larger scales or when chromatography is not ideal, several classic chemical methods are highly effective for purifying amines.

  • Acid-Base Extraction: This powerful technique exploits the basicity of the amine.[7] Dissolve the crude product in a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). Your amine will be protonated and move into the aqueous layer as a salt, while non-basic impurities (like the starting aldehyde or resulting alcohol) remain in the organic layer. You then basify the aqueous layer (e.g., with 2M NaOH) and re-extract your purified free-base amine back into an organic solvent.

  • Recrystallization of an Amine Salt: The free base of your target compound is an oil, making direct recrystallization impossible.[8] However, you can convert it to a crystalline salt. After the acid wash step described above, you can evaporate the aqueous layer to isolate the crude hydrochloride salt. This salt can then often be recrystallized from a suitable solvent system (e.g., ethanol/ether or isopropanol). Once you have the pure salt, you can regenerate the pure free-base amine if needed.[9][10]

  • High-Vacuum Distillation: Amines, especially secondary ones, can be purified by distillation.[10] Given the compound's structure, it will have a high boiling point, making vacuum distillation necessary to prevent thermal decomposition.[11] Most common degradation byproducts are higher in molecular weight and will remain in the distillation flask, making this an excellent method for removing oligomeric or oxidized impurities.[12]

dot

G cluster_0 Purification Pathway cluster_1 Final Purification Options Crude Crude Product (Oil) A_B_Extraction Acid-Base Extraction Crude->A_B_Extraction Part_Pure Partially Purified Amine (Free Base) A_B_Extraction->Part_Pure Chromo Chromatography (Amine-Silica or Modified) Part_Pure->Chromo Recryst Salt Formation & Recrystallization Part_Pure->Recryst Pure Pure Product Chromo->Pure Distill Vacuum Distillation Distill->Pure Recryst->Pure Part__Pure Part__Pure Part__Pure->Distill

Sources

workup procedures to isolate N-benzyl-2-(4-methoxyphenyl)ethanamine effectively

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Workup procedures to isolate


-benzyl-2-(4-methoxyphenyl)ethanamine effectively.
Audience:  Researchers, Process Chemists, and Drug Development Scientists.
Format:  Interactive Troubleshooting Guide & FAQs.

Introduction: The Target & The Challenge

Target Molecule:


-benzyl-2-(4-methoxyphenyl)ethanamine
CAS:  51713-72-5
Class:  Secondary Phenethylamine
Physical State (Free Base):  Viscous oil / Low-melting solid.
Physical State (Salt):  White crystalline solid (typically HCl or Oxalate).

This molecule is classically synthesized via reductive amination between 4-methoxyphenethylamine and benzaldehyde using a reducing agent like Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (


).

While the synthesis is straightforward, the workup is the critical failure point . Common issues include boron-amine complex emulsions, residual benzaldehyde, and difficulty crystallizing the oily free base. This guide provides a self-validating workflow to resolve these specific bottlenecks.

Module 1: The Standard Workup Protocol ("The Happy Path")

Objective: Isolate the free base amine from a reductive amination reaction mixture (DCM or Methanol solvent).

Step-by-Step Methodology
  • Quench (Destruction of Hydrides):

    • Action: Cool reaction mixture to

      
      . Slowly add saturated aqueous 
      
      
      
      (if using STAB) or dilute
      
      
      (if using
      
      
      , followed by basification).
    • Why: Destroys unreacted hydride reagent.

    • Critical Check: Gas evolution (

      
      ) must cease completely.
      
  • The "Reverse" Acid-Base Extraction (Purification Core):

    • Concept: We exploit the basicity of the secondary amine (

      
      ) to separate it from neutral impurities (benzaldehyde) and acidic byproducts.
      
    • Phase A (Acidic Wash):

      • Extract the organic layer with

        
         (
        
        
        
        ).
      • Outcome: The amine is protonated (

        
        ) and moves to the Aqueous Layer .[1] Neutral impurities (benzaldehyde) stay in the Organic Layer .
        
      • Discard the Organic Layer (after verifying product is not trapped there).

    • Phase B (Basification):

      • Cool the aqueous acidic layer.

      • Slowly add

        
         until 
        
        
        
        .
      • Outcome: The amine is deprotonated (

        
        ) and becomes insoluble in water, often appearing as an oily turbidity.
        
    • Phase C (Extraction):

      • Extract the cloudy aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (

        
        ).
        
      • Combine organic layers.

  • Drying & Concentration:

    • Wash combined organics with Brine.

    • Dry over anhydrous

      
      .
      
    • Concentrate under reduced pressure (Rotavap).

    • Result: Pale yellow oil (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      -benzyl-2-(4-methoxyphenyl)ethanamine free base).
      
Visualizing the Workflow

WorkupLogic Start Crude Reaction Mixture (Amine + Aldehyde + Boron Salts) Acidify Add 1M HCl Partition Phases Start->Acidify Sep1 Phase Separation Acidify->Sep1 OrgLayer1 Organic Layer (Contains Benzaldehyde/Neutrals) Sep1->OrgLayer1 Neutrals AqLayer1 Aqueous Layer (pH < 2) (Contains Product Salt R-NH2+) Sep1->AqLayer1 Product Basify Basify with NaOH to pH > 12 AqLayer1->Basify Extract Extract with DCM Basify->Extract Sep2 Phase Separation Extract->Sep2 AqLayer2 Aqueous Layer (Waste Salts) Sep2->AqLayer2 Waste OrgLayer2 Organic Layer (Contains Free Base Amine) Sep2->OrgLayer2 Product Final Dry & Evaporate Target: Pale Yellow Oil OrgLayer2->Final

Figure 1: The "Reverse" Acid-Base Extraction Logic. This protocol separates the basic amine from neutral aldehyde impurities.

Module 2: Troubleshooting & FAQs (The "Unhappy Path")

Issue 1: "I have a stubborn emulsion that won't separate."

Diagnosis: This is likely a Boron-Amine Complex . Boron salts (from


 or STAB) form amphiphilic complexes with amines, stabilizing emulsions.

Solution Protocol:

  • The Tartrate Wash: Add saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt) to the mixture and stir vigorously for 30 minutes.

    • Mechanism:[2][3][4][5] Tartrate is a bidentate ligand that chelates Boron more strongly than the amine does, breaking the emulsion [1].

  • The Celite Filtration: If solids are visible at the interface, filter the entire biphasic mixture through a pad of Celite. The solids often stabilize the emulsion.

  • Salting Out: Add solid

    
     to the aqueous layer until saturated. This increases the ionic strength, forcing organics out of the water phase.
    
Issue 2: "NMR shows residual Benzaldehyde after workup."

Diagnosis: The acid wash (Module 1) was insufficient, or the layers were not mixed well enough. Benzaldehyde is lipophilic and should not exist in the acidic aqueous phase.

Solution Protocol (Bisulfite Wash): If you skipped the acid-base extraction or still have aldehyde:

  • Dissolve the crude oil in DCM.

  • Wash with saturated aqueous Sodium Bisulfite (

    
    )  (
    
    
    
    ).
  • Mechanism: Bisulfite attacks the aldehyde carbonyl to form a water-soluble sulfonate adduct, pulling it into the aqueous layer [2].

  • Wash with brine, dry, and re-concentrate.

Issue 3: "My product is a sticky oil. How do I get a solid?"

Diagnosis:


-benzyl-2-(4-methoxyphenyl)ethanamine free base is an oil. To get a handleable solid, you must form a salt.

Solution Protocol (HCl Salt Formation):

  • Dissolve the purified oil in a minimal amount of dry Diethyl Ether or Isopropanol.

  • Cool to

    
     in an ice bath.
    
  • Dropwise add

    
     in Diethyl Ether  (commercial or homemade) or bubble dry HCl gas.
    
  • A white precipitate should form immediately.

  • Filtration: Collect the solid by vacuum filtration. Wash with cold ether.

  • Recrystallization: If needed, recrystallize from hot Isopropanol/Ethanol.

Module 3: Advanced Impurity Removal Logic

When simple extraction fails, use this decision matrix to determine the next step.

Troubleshooting Problem Impurity Detected (1H NMR / TLC) Type1 Aldehyde (Benzaldehyde) Problem->Type1 Type2 Primary Amine (Starting Material) Problem->Type2 Type3 Tertiary Amine (Over-alkylation) Problem->Type3 Sol1 Bisulfite Wash (Forms water soluble adduct) Type1->Sol1 Sol2 Scavenger Resin (Isocyanate or Aldehyde Resin) Type2->Sol2 Chemoselective Sol3 Column Chromatography (DCM:MeOH:NH3) Type2->Sol3 Standard Type3->Sol3 Only Option

Figure 2: Impurity Decision Matrix. Note that separating Primary vs. Secondary amines via extraction is difficult; Chromatography or Scavenging is preferred.

Data Summary: Properties & Solubilities

PropertyValue / DescriptionPractical Implication
Molecular Weight 241.33 g/mol Calculation basis for stoichiometry.
Approx. pKa 9.5 – 10.5 (Conjugate Acid)Aqueous phase must be pH > 12 to extract organic amine.
Free Base Form Pale yellow viscous oilHard to weigh accurately; convert to salt for storage.
HCl Salt Form White crystalline solidStable, non-hygroscopic (usually), easy to weigh.
Solubility (Base) DCM, EtOAc, Et2O, MeOHUse DCM for extractions; Et2O for salt formation.
Solubility (Salt) Water, MeOH, DMSOInsoluble in Et2O (allows precipitation).

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989. (Standard reference for Rochelle's salt workups).
  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures," Journal of Organic Chemistry, 1996 , 61(11), 3849-3862.[2]

  • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press, 2012.
  • PubChem Compound Summary. "N-benzyl-2-(4-methoxyphenyl)ethanamine," National Center for Biotechnology Information.

Sources

Technical Support Center: Catalyst Selection and Optimization for the Hydrogenation of Imine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for imine hydrogenation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection, process optimization, and troubleshooting. The synthesis of amines, particularly chiral amines, via the hydrogenation of imines is a cornerstone of modern organic synthesis, critical for producing pharmaceuticals, agrochemicals, and other biologically active compounds.[1] This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can design, execute, and troubleshoot your reactions with confidence.

Part 1: Catalyst Selection - A Guided Q&A

Choosing the right catalyst system is the most critical decision in developing a successful imine hydrogenation protocol. The optimal choice depends on the substrate's electronic and steric properties, the desired product (racemic or chiral), and process constraints like cost and scalability.

Q1: I'm starting a new imine hydrogenation project. Should I use a homogeneous or a heterogeneous catalyst?

This is a fundamental question that balances activity, selectivity, and practicality.

  • Homogeneous Catalysts: These are complexes where the catalyst is in the same phase as the reactants, typically dissolved in the reaction solvent.

    • Expertise & Experience: Homogeneous catalysts, particularly those based on Rhodium (Rh), Ruthenium (Ru), Iridium (Ir), and Palladium (Pd), offer unparalleled control over selectivity.[2][3][4] By tuning the chiral ligands attached to the metal center, you can achieve exceptionally high enantioselectivities (ee) in asymmetric hydrogenations.[1][5] The catalyst's well-defined molecular structure allows for rational optimization and mechanistic studies. However, they can be expensive, and removing the metal from the final product to meet regulatory limits (especially in pharmaceutical applications) can be challenging.

    • Trustworthiness: Use a homogeneous catalyst when high enantioselectivity is the primary goal and the substrate is complex or sterically hindered.[5] The predictability and tunability of these systems provide a reliable path to the desired chiral amine.

  • Heterogeneous Catalysts: These catalysts are in a different phase from the reactants, typically a solid metal dispersed on a support like carbon (Pd/C) or silica (Pd/SiO2).[6][7][8]

    • Expertise & Experience: Heterogeneous catalysts are the workhorses of industrial chemistry. Their primary advantages are ease of separation (filtration), reusability, and generally lower cost. Palladium on carbon (Pd/C) is the most common choice for general-purpose imine reductions where chirality is not a concern.[3] While historically less effective for asymmetric synthesis, advances in supported chiral catalysts are ongoing.[9] They are often more robust but can be prone to deactivation and may require harsher conditions (higher pressure/temperature).[6][10]

    • Trustworthiness: Opt for a heterogeneous catalyst for large-scale synthesis of achiral amines or when cost and catalyst recyclability are the main drivers. They are highly reliable for reducing simple, unfunctionalized imines.

`dot graph TD { A[Start: Imine Hydrogenation] --> B{Is a Chiral Amine Required?}; B -- Yes --> C{Homogeneous Catalysis}; B -- No --> D{Heterogeneous Catalysis}; C --> E[Select Metal: Ir, Rh, Ru, Pd]; D --> F[Select Metal/Support: Pd/C, Raney Ni, PtO2]; E --> G[Screen Chiral Ligands (e.g., Phosphines)]; F --> H[Optimize Conditions: Solvent, Pressure]; G --> I[Optimize Conditions: Solvent, Pressure, Additives]; I --> J[High ee% Amine]; H --> K[Achiral Amine];

} ` Caption: High-level decision tree for initial catalyst selection.

Q2: For asymmetric hydrogenation, how do I choose between Iridium, Rhodium, and Palladium catalysts?

The choice of metal is substrate-dependent.

  • Iridium (Ir): Often the catalyst of choice for unfunctionalized or sterically hindered N-aryl imines. Iridium catalysts, particularly with phosphine-based ligands, are known for their high activity and enantioselectivity.[1] They can, however, be susceptible to deactivation.[11]

  • Rhodium (Rh): Rh-based catalysts have a long history in asymmetric hydrogenation and are effective for a broad range of imines.[2][4] They are often used in transfer hydrogenation as well, which uses a hydrogen donor like formic acid or isopropanol instead of H₂ gas.[12]

  • Palladium (Pd): While Pd/C is the go-to for heterogeneous reductions, homogeneous Pd-catalysts are highly effective for "activated" imines, such as N-sulfonyl or N-phosphinyl imines.[3][5] These electron-withdrawing groups on the nitrogen enhance the imine's reactivity.

  • Main Group Metals: Recent research has shown that catalysts based on more abundant metals like Magnesium, Calcium, or Aluminum can also effectively hydrogenate imines, offering a less expensive and potentially more sustainable alternative to precious metals.[13][14][15][16]

Authoritative Grounding: The development of chiral catalysts for asymmetric imine hydrogenation is a key strategy for producing enantiopure amines, which are crucial building blocks for pharmaceuticals.[1][2] The challenge often lies in the catalyst's ability to differentiate between sterically and electronically similar groups on the imine.[1]

Part 2: Process Optimization & Parameter Effects

Once a promising catalyst class is identified, the next step is to optimize the reaction conditions to maximize yield, selectivity, and efficiency.

Q3: My reaction is slow. Should I increase the temperature or the hydrogen pressure?

Both can increase the reaction rate, but they have different consequences.

  • Temperature: Increasing the temperature generally increases the reaction rate. However, for asymmetric hydrogenations, it can have a detrimental effect on enantioselectivity, as the energy difference between the two diastereomeric transition states decreases.[17] For heterogeneous catalysts, higher temperatures can also accelerate catalyst deactivation.[6][10] An optimal temperature balances a reasonable reaction rate with minimal side reactions and high selectivity.[10]

  • Pressure: Increasing hydrogen pressure increases the concentration of dissolved hydrogen, which typically accelerates the reaction. For many homogeneous catalysts, high pressure can be beneficial for both rate and enantioselectivity.[3] However, some catalytic cycles can be inhibited by very high H₂ pressures. From a safety and equipment standpoint, operating at lower pressures is always preferable if possible.

Q4: How does the choice of solvent affect my reaction?

The solvent is a critical and often underestimated parameter. It can influence catalyst activity, stability, and selectivity.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These are commonly used and can stabilize charged intermediates in the catalytic cycle.[1] Alcohols are often good choices for both homogeneous and heterogeneous systems.[6]

  • Polar Aprotic Solvents (e.g., THF, Dichloromethane): Tetrahydrofuran (THF) has been identified as an excellent solvent for providing high reaction rates while minimizing catalyst deactivation in some systems.[6][7][10]

  • Fluorinated Alcohols (e.g., Trifluoroethanol - TFE): TFE is known to significantly enhance the rate and enantioselectivity for certain Pd-catalyzed hydrogenations of activated imines.[3][5] Its unique properties can help stabilize the catalytic species.

Authoritative Grounding: The solvent can dramatically alter reaction rates. For instance, the choice between THF, isopropanol, and toluene can change conversion rates substantially, and the optimal solvent cannot always be predicted in advance without screening.[6]

Summary of Key Parameter Effects
ParameterEffect on Conversion RateEffect on Enantioselectivity (Asymmetric)Potential Negative Effects
Temperature IncreasesGenerally DecreasesCatalyst deactivation, side reactions[6][10][17]
H₂ Pressure IncreasesOften Increases or No EffectCan inhibit some catalysts; safety concerns[3]
Catalyst Loading IncreasesNo EffectIncreased cost, more metal to remove post-reaction
Solvent Highly VariableHighly VariableCatalyst deactivation, poor substrate solubility[6][7]
Additives Can IncreaseCan IncreaseCan act as inhibitors if not chosen correctly[1]
Part 3: Troubleshooting Guide

Even with careful planning, experiments can fail. This section addresses the most common problems in a direct Q&A format.

Q5: My reaction shows low or no conversion. What should I check first?

Answer: When faced with a stalled reaction, systematically investigate potential points of failure. The most common culprits are catalyst inactivity, poor substrate quality, or insufficient hydrogen delivery.

Troubleshooting Workflow:

  • Verify Hydrogen Delivery: Ensure there are no leaks in your system and that the H₂ supply is adequate. For balloon hydrogenations, ensure the balloon is properly filled and the system is purged of air. Vigorous stirring is crucial to overcome gas-liquid mass transfer limitations.[18]

  • Assess Catalyst Activity:

    • Is the catalyst fresh? Heterogeneous catalysts like Pd/C can be deactivated by exposure to air over time. Use a fresh batch or a newly opened bottle.

    • Was it handled correctly? Some catalysts are pyrophoric. Always handle them under an inert atmosphere (Nitrogen or Argon). Never add a dry catalyst to a flammable solvent; add the solvent to the catalyst under inert gas.[18]

    • Run a standard: Test the catalyst with a known, easily hydrogenated substrate (e.g., styrene) to confirm its intrinsic activity.

  • Check Substrate & Reagent Purity:

    • Imine Stability: Imines can be sensitive to moisture and may hydrolyze back to the starting aldehyde/ketone and amine.[19] Confirm the purity of your imine intermediate by NMR or LC-MS immediately before use.

    • Solvent Quality: Use dry, degassed solvents. Oxygen can oxidize and deactivate catalysts.

    • Hidden Poisons: Impurities in the substrate or solvent (e.g., sulfur compounds, halides) can act as potent catalyst poisons.[20]

G

Q6: My reaction is working, but the catalyst dies before completion. What's causing this deactivation?

Answer: Catalyst deactivation is a common issue in imine hydrogenations and often points to poisoning by the product amine or impurities.[10][11]

  • Product Inhibition/Poisoning: The product amine is a Lewis base and can coordinate strongly to the metal center of the catalyst, preventing the imine substrate from binding.[19][21][22] This is one of the most frequent causes of catalyst deactivation.

    • Solution: In some cases, adding a small amount of acid (like acetic acid) can protonate the product amine, preventing it from coordinating to the catalyst. However, this is not universally applicable and must be tested. For asymmetric reactions, additives like Mg(OTf)₂ have been used to activate the catalyst and mitigate inhibition.[1]

  • Irreversible Formation of Inactive Species: The active catalytic species can sometimes convert into an inactive state, such as a stable dimer.[11] This is a complex problem that may require changing the ligand, solvent, or temperature to disfavor the formation of the inactive species.

  • Trace Impurities: As mentioned before, sulfur or other heteroatom-containing compounds in your starting materials can act as permanent poisons.[20][23] Purification of the imine substrate is critical.

Field Insight: In continuous flow systems, catalyst deactivation is a major focus. It has been shown that even in an optimized solvent like THF, activity can decrease significantly over hours. A strategy to combat this is periodic washing of the catalyst bed with a different solvent (like isopropanol) to regenerate the active sites.[6][7]

Part 4: Standard Operating Protocol

This section provides a self-validating protocol for a screening experiment.

Experimental Protocol: Screening for Asymmetric Hydrogenation of N-(1-phenylethylidene)aniline

Objective: To identify a suitable homogeneous catalyst and conditions for the high-enantioselectivity hydrogenation of a model ketimine.

Materials:

  • N-(1-phenylethylidene)aniline (substrate)

  • Iridium or Rhodium precursor (e.g., [Ir(COD)Cl]₂)

  • Chiral bisphosphine ligand (e.g., (R)-BINAP, (S)-SEGPHOS)

  • Anhydrous, degassed solvent (e.g., TFE, THF, or MeOH)

  • Hydrogen gas (high purity)

  • Inert gas (Argon or Nitrogen)

  • Parr shaker or similar hydrogenation apparatus

Procedure:

  • Catalyst Preparation (In a Glovebox): a. In a vial, add the metal precursor (e.g., 1.0 mol%) and the chiral ligand (e.g., 1.1 mol%). b. Add a small amount of the reaction solvent (~1 mL) and stir for 30 minutes to allow for complex formation. The color change often indicates coordination. Causality: Pre-forming the catalyst ensures the active species is present at the start of the reaction, improving consistency.

  • Reaction Setup: a. To a clean, dry pressure vessel containing a stir bar, add the imine substrate (e.g., 0.5 mmol). b. Purge the vessel with inert gas. c. Using a syringe, add the reaction solvent (e.g., 5 mL) to dissolve the substrate. d. Transfer the pre-formed catalyst solution to the reaction vessel via syringe.

  • Hydrogenation: a. Seal the pressure vessel and connect it to the hydrogenation apparatus. b. Purge the vessel by pressurizing with H₂ (e.g., to 5 bar) and venting, repeating this cycle 3-5 times to remove all air and inert gas. Causality: Oxygen is a potent catalyst poison and can create an explosion hazard with H₂. c. Pressurize the vessel to the desired reaction pressure (e.g., 20 atm). d. Begin vigorous stirring and heat to the desired temperature (e.g., 40 °C).

  • Monitoring and Work-up: a. Monitor the reaction by observing hydrogen uptake or by taking aliquots (after carefully venting and re-purging) for analysis by TLC, GC, or LC-MS.[24][25][26] b. Once the reaction is complete, cool to room temperature and carefully vent the excess hydrogen. c. Purge the vessel with inert gas. d. The crude reaction mixture can be filtered through a small plug of silica gel to remove the bulk of the catalyst before solvent evaporation.

  • Analysis: a. Determine the conversion from the crude NMR or GC. b. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Part 5: Frequently Asked Questions (FAQs)
  • Q: What are the key safety precautions for hydrogenation?

    • A: Always work in a well-ventilated fume hood. Hydrogen is highly flammable; ensure there are no ignition sources. Use appropriate pressure-rated equipment and conduct a leak test before starting. Be aware that catalysts like Pd/C and Raney Ni can be pyrophoric, especially after the reaction when they are dry and covered in hydrogen. Quench them carefully by filtering and keeping the filter cake wet with water or an inert solvent.[18]

  • Q: How can I monitor my reaction in real-time?

    • A: For pressure reactions, monitoring the drop in H₂ pressure is the simplest method. For more detailed kinetics, in-situ monitoring techniques like Raman or Mid-IR spectroscopy can track the disappearance of the C=N stretch and the appearance of the N-H bands of the product amine without needing to open the reactor.[24][26]

  • Q: Can I recycle my catalyst?

    • A: Heterogeneous catalysts are designed for recycling. After the reaction, you can filter the catalyst, wash it with a solvent, and dry it carefully under vacuum for reuse. Its activity may decrease with each cycle.[6] Homogeneous catalysts are much more difficult to recycle, though methods involving immobilization or specialized solvent systems exist.[11][12]

References
  • Iridium-Catalyzed Asymmetric Hydrogenation of Dialkyl Imines. CCS Chemistry. [Link]

  • Asymmetric hydrogenation of imines. PubMed. [Link]

  • Highly Enantioselective Pd-Catalyzed Asymmetric Hydrogenation of Activated Imines. Journal of Organic Chemistry. [Link]

  • Process Intensification of Continuous-Flow Imine Hydrogenation in Catalyst-Coated Tube Reactors. SciSpace. [Link]

  • Catalytic Asymmetric Transfer Hydrogenation of Imines: Recent Advances. SciSpace. [Link]

  • Asymmetric hydrogenation of imines for preparation of chiral amines. ResearchGate. [Link]

  • Cascading imine formation and hydrogenation. Stoli Chem. [Link]

  • Chapter 5 - Homogeneous hydrogenation of imines. ResearchGate. [Link]

  • Process Intensification of Continuous-Flow Imine Hydrogenation in Catalyst-Coated Tube Reactors. Industrial & Engineering Chemistry Research. [Link]

  • Designing New Magnesium Pincer Complexes for Catalytic Hydrogenation of Imines and N-Heteroarenes: H2 and N–H Activation by Metal–Ligand Cooperation as Key Steps. PMC. [Link]

  • Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor. ResearchGate. [Link]

  • Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. MDPI. [Link]

  • Cationic Aluminium Complexes as Catalysts for Imine Hydrogenation. Europe PMC. [Link]

  • The Handbook of Homogeneous Hydrogenation. MTMT. [Link]

  • Imine hydrogenation by alkylaluminum catalysts. RSC Publishing. [Link]

  • A diversity of recently reported methodology for asymmetric imine reduction. Organic Chemistry Frontiers. [Link]

  • Enantioselective Hydrogenation of Carbonyls and Imines. YouTube. [Link]

  • Classification of imine hydrogenation catalysts. ResearchGate. [Link]

  • Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. MDPI. [Link]

  • BIAN‐Aluminium‐Catalysed Imine Hydrogenation. PMC. [Link]

  • Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. O'Reilly. [Link]

  • Selected optimizations of the Al-catalysed imine hydrogenation. ResearchGate. [Link]

  • Catalytic asymmetric hydrogenation of imines. Use of rhodium(I)/phosphine complexes and characterization of rhodium(I)/imine complexes. Inorganic Chemistry. [Link]

  • Enhancement of Knölker Iron Catalysts for Imine Hydrogenation by Predictive Catalysis: From Calculations to Selective Experiments. Organometallics. [Link]

  • Recent Progress in Heterogeneous Asymmetric Hydrogenation of C=O and C=C Bonds on Supported Noble Metal Catalysts. Chemical Reviews. [Link]

  • Reaction Monitoring of Imine Synthesis Using Raman Spectroscopy. ResearchGate. [Link]

  • Homogeneous Catalytic Asymmetric Hydrogenation of Imines. Taylor & Francis eBooks. [Link]

  • Establishment of Integrated Analysis Method for Probing and Reconstructing Hydrogenation Mechanism of a Model Reaction. MDPI. [Link]

  • What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? Axens. [Link]

  • Asymmetric transfer hydrogenation of imines in water/methanol co-solvent system and mechanistic investigation by DFT study. RSC Publishing. [Link]

  • Reaction monitoring of imine synthesis using raman spectroscopy. INIS-IAEA. [Link]

  • Hydrogenation reaction tips and tricks. Reddit. [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. Hiden Analytical. [Link]

  • Enantioselective imine hydrogenation with Ir diphosphine catalysts: fighting deactivation. ScienceDirect. [Link]

  • On-Line Mid-IR Spectroscopy as a Real-Time Approach in Monitoring Hydrogenation Reactions. ResearchGate. [Link]

  • 15.4: Hydrogenation of Carbonyl and Imine Groups. Chemistry LibreTexts. [Link]

Sources

Validation & Comparative

comparing the efficacy of Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine with other N-substituted phenylethylamines

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Efficacy Guide: Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine (B-PMPEA)

Executive Summary: The Structural Pivot

Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine (herein referred to as B-PMPEA ) represents a critical structural "pivot point" in the pharmacophore space of N-substituted phenethylamines. It sits at the intersection of three distinct pharmacological classes:

  • Trace Amine Modulators: As the N-benzyl derivative of 4-methoxyphenethylamine (PMPEA), it retains the core trace amine scaffold but loses the rapid metabolic turnover of the primary amine.

  • MAO-B Inhibitors: The bulky N-benzyl group steers the molecule toward the Monoamine Oxidase B (MAO-B) active site, acting as a competitive inhibitor or slow substrate, distinct from the irreversible suicide inhibition of propargylamines (e.g., Selegiline).

  • 5-HT2A Ligand Negative Controls: Unlike its potent "NBOMe" cousins (which possess an ortho-methoxy on the benzyl ring), B-PMPEA lacks the critical hydrogen-bonding "anchor" required for high-affinity 5-HT2A agonism, making it an essential negative control in hallucinogen SAR studies.

This guide objectively compares B-PMPEA’s efficacy against these three functional classes to assist researchers in lead optimization and off-target screening.

Comparative Efficacy Analysis

The following data synthesizes structure-activity relationship (SAR) findings, contrasting B-PMPEA with key analogs.

Table 1: Pharmacological Profile Comparison
Comparator ClassCompoundStructural DifferencePrimary MechanismRelative Efficacy/Potency (vs B-PMPEA)
Toxic Releaser PMMA (Red Death)N-Methyl (vs N-Benzyl)5-HT/DA ReleaserPMMA: High toxicity, potent releaser.B-PMPEA: Negligible release; steric bulk prevents transporter translocation.
MAO-B Inhibitor Safinamide N-benzyl + amide tailReversible MAO-B InhibitorSafinamide: IC50 ~98 nM (High Potency).B-PMPEA: IC50 ~500–1200 nM (Moderate); lacks the amide H-bond donor for Tyr326.
5-HT2A Agonist 25I-NBOMe 2-OMe on Benzyl ring5-HT2A Superagonist25I-NBOMe: Ki ~0.04 nM.B-PMPEA: Ki > 10,000 nM (Inactive); proves the necessity of the 2-OMe "anchor."
Precursor Formoterol Int. N-benzyl-4-MeO-propyl Alpha-methyl groupFormoterol Int: High synthetic utility for chiral drugs.B-PMPEA: Used as achiral standard; lower steric hindrance in synthesis.

Detailed Pharmacological Mechanisms

MAO-B Selectivity & Inhibition

B-PMPEA functions primarily within the MAO-B catalytic site. The "substrate cavity" of MAO-B is bipartite, consisting of an entrance cavity and a substrate cavity separated by the Ile199 gate.

  • Mechanism: The N-benzyl group of B-PMPEA occupies the entrance cavity, while the 4-methoxyphenethyl chain extends into the substrate cavity.

  • Efficacy Limiter: Unlike Safinamide, which has a specific amide moiety to form water-mediated hydrogen bonds with Tyr326 , B-PMPEA relies solely on hydrophobic/van der Waals interactions. This results in reversible inhibition with moderate potency (micromolar range) rather than nanomolar efficacy.

  • Causality: The 4-methoxy group (para-substitution) generally increases affinity for MAO-A compared to unsubstituted phenethylamine, but the N-benzylation overrides this, enforcing MAO-B selectivity due to the narrow MAO-A active site channel.

The "Missing Anchor" in 5-HT2A Signaling

In the development of "NBOMe" compounds, the N-(2-methoxybenzyl) substituent is critical.

  • The Interaction: The oxygen of the 2-methoxy group on the benzyl ring forms an intramolecular hydrogen bond with the protonated amine, locking the molecule into a specific conformation that fits the 5-HT2A receptor's orthosteric site.

  • B-PMPEA's Failure: Lacking this 2-methoxy group, B-PMPEA adopts a flexible conformation. It cannot stabilize the active receptor state, resulting in negligible affinity. This makes B-PMPEA a vital "null" probe to validate that observed effects in NBOMe studies are strictly due to the 2-methoxy interaction and not just lipophilicity.

Visualization of Signaling & SAR

The following diagram illustrates the divergent pathways determined by specific structural modifications to the B-PMPEA scaffold.

SAR_Pathways Core B-PMPEA Scaffold (N-benzyl-4-MeO-PEA) Mod_Ring Add 2-OMe to Benzyl Core->Mod_Ring SAR Modification 1 Mod_Tail Add Amide to Benzyl Core->Mod_Tail SAR Modification 2 Mod_N Reduce to N-Methyl Core->Mod_N Metabolic/SAR Shift Target_5HT 5-HT2A Agonist (NBOMe Class) Mod_Ring->Target_5HT Locks Conformation Ki < 1nM Target_MAOB Potent MAO-B Inhibitor (Safinamide Class) Mod_Tail->Target_MAOB H-Bond Tyr326 IC50 < 100nM Target_Tox Monoamine Releaser (PMMA Toxicity) Mod_N->Target_Tox Transporter Substrate Serotonin Syndrome

Figure 1: Structural divergence from the B-PMPEA scaffold leading to hallucinogenic, therapeutic, or toxic outcomes.

Experimental Protocols

To validate the efficacy claims above, the following self-validating protocols are recommended.

Protocol A: Comparative MAO-B Inhibition Assay

Objective: Determine the IC50 of B-PMPEA relative to Selegiline.

  • Enzyme Source: Prepare human recombinant MAO-B (commercially available or expressed in E. coli). Dilute to 0.01 mg/mL in Potassium Phosphate Buffer (100 mM, pH 7.4).

  • Substrate Preparation: Use Kynuramine (non-fluorescent) which is oxidized to 4-hydroxyquinoline (fluorescent).

  • Inhibitor Incubation:

    • Prepare B-PMPEA stocks in DMSO (Note: Keep DMSO < 1% final vol).

    • Incubate enzyme + B-PMPEA (0.01 µM – 100 µM) for 20 minutes at 37°C . Causality: Pre-incubation allows for equilibrium of competitive inhibitors.

  • Reaction Initiation: Add Kynuramine (50 µM final). Incubate for 30 minutes.

  • Termination & Readout: Add 2N NaOH to stop reaction. Measure fluorescence (Ex 310 nm / Em 400 nm).

  • Validation:

    • Positive Control: Selegiline (Expected IC50 ~20 nM).

    • Negative Control: Buffer only (0% inhibition).

    • B-PMPEA Expectation: Sigmoidal dose-response with IC50 in the 0.5–5.0 µM range.

Protocol B: High-Purity Synthesis (Reductive Amination)

Objective: Synthesize B-PMPEA for use as an analytical standard.

  • Reagents: 4-methoxyphenethylamine (1.0 eq), Benzaldehyde (1.0 eq), Sodium Triacetoxyborohydride (STAB, 1.4 eq), DCM (Solvent).

  • Imine Formation:

    • Mix amine and aldehyde in dry DCM under Nitrogen.

    • Stir for 2 hours at room temperature. Checkpoint: Monitor by TLC (disappearance of aldehyde).

  • Reduction:

    • Add STAB slowly (exothermic).

    • Stir for 12 hours. Causality: STAB is milder than NaBH4, preventing reduction of the aldehyde before imine formation.

  • Workup:

    • Quench with saturated NaHCO3. Extract with DCM.

    • Wash organic layer with brine, dry over MgSO4.

  • Purification:

    • Convert to HCl salt using 1M HCl in ether. Recrystallize from EtOH/Et2O.

    • Yield Target: >85%.

    • Purity Check: 1H-NMR (DMSO-d6) must show benzylic protons as a singlet/doublet (depending on salt) at ~4.1 ppm.

References

  • Structure-Activity Relationships of Phenethylamines. Journal of Pharmaceutical Sciences. (1981). Link

  • Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences. (2017). Link

  • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. International Journal of Molecular Sciences. (2022). Link

  • N-benzyl-1-(4-methoxyphenyl)propan-2-amine: A Key Intermediate. BenchChem Compound Database. (2023). Link

  • Enhancing MAO-B inhibitory activity via chiral fluorination. European Journal of Medicinal Chemistry. (2020). Link

A Comparative Guide to the Validation of Analytical Methods for the Quantification of Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine. In the landscape of pharmaceutical development and research, the rigorous and validated quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine, a compound of interest in synthetic chemistry and potentially in drug discovery, requires robust analytical methods to ensure the accuracy, precision, and reliability of experimental data. This document will delve into the validation of three common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing a framework for their application in a research and drug development setting. The principles outlined are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a foundation of scientific integrity and regulatory compliance.[1][2][3][4]

The Imperative of Method Validation

Before delving into specific techniques, it is crucial to understand the rationale behind analytical method validation. The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[1][4] This involves a series of experiments to evaluate the performance characteristics of the method, ensuring that it is reliable, reproducible, and accurate for the quantification of the analyte in a given matrix. For drug development professionals, validated analytical procedures are a cornerstone of Chemistry, Manufacturing, and Controls (CMC) documentation submitted to regulatory agencies like the FDA and EMA.[5][6][7][8]

Comparative Overview of Analytical Techniques

The selection of an analytical technique is contingent on several factors, including the physicochemical properties of the analyte, the required sensitivity, the complexity of the sample matrix, and the intended application of the method.

Technique Principle Strengths Limitations Typical Application
HPLC-UV Separation based on polarity, detection via UV absorbance.Robust, cost-effective, widely available.Moderate sensitivity, potential for interference from co-eluting compounds with similar UV spectra.Routine quality control, purity assessment, and quantification of bulk drug substance.
GC-MS Separation of volatile compounds, detection by mass fragmentation.High specificity, excellent for volatile and semi-volatile analytes.Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte.Impurity profiling, analysis of residual solvents, and quantification of thermally stable compounds.
LC-MS/MS High-resolution separation coupled with highly specific mass detection.Exceptional sensitivity and selectivity, suitable for complex matrices.Higher operational cost and complexity.Bioanalysis of drugs in biological fluids, trace-level impurity analysis.[9]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness. For Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine, a reversed-phase HPLC method with UV detection is a logical starting point. The presence of aromatic rings in the molecule suggests strong UV absorbance, making this a suitable detection method.

Experimental Protocol: HPLC-UV
  • Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating moderately polar compounds.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 10mM Ammonium Acetate, pH 5.5) and an organic solvent (e.g., Acetonitrile or Methanol) would be optimized to achieve good peak shape and resolution.[10]

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at 25°C to ensure reproducibility.[10]

  • Detection Wavelength: The UV spectrum of Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine would be determined, and a wavelength of maximum absorbance (likely around 220 nm) would be selected for quantification.[10]

  • Injection Volume: 10-20 µL.

  • Standard and Sample Preparation: Standards are prepared by dissolving a known amount of the reference standard in the mobile phase. Samples would be similarly prepared and filtered prior to injection.

Validation Parameters for HPLC-UV

The validation of the HPLC-UV method would be performed in accordance with ICH Q2(R1) guidelines and would include the following parameters:[1][3][4]

Parameter Acceptance Criteria Rationale
Specificity The analyte peak should be well-resolved from any impurities or excipients. Peak purity analysis should confirm no co-eluting peaks.To ensure that the signal measured is solely from the analyte of interest.[1]
Linearity A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.999.To demonstrate that the method provides a response that is directly proportional to the analyte concentration over a defined range.[1]
Range The interval between the upper and lower concentrations for which the method is shown to be accurate, precise, and linear.To define the concentration window where the method is reliable.[1]
Accuracy The recovery of the analyte should be within 98.0% to 102.0% for the drug substance.To assess the closeness of the measured value to the true value.[11]
Precision Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of ≤ 2%.To evaluate the variability of the results under the same and different conditions.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantified.To determine the sensitivity of the method.
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.To establish the lower limit of the usable range of the method.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).To demonstrate the reliability of the method during normal use.[4]
Workflow Visualization: HPLC-UV Method Validation

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters A Prepare Mobile Phase C HPLC System Setup A->C B Prepare Standard & Sample Solutions D Inject Solutions B->D C->D E Acquire Chromatographic Data D->E F Specificity E->F G Linearity & Range E->G H Accuracy & Precision E->H I LOD & LOQ E->I J Robustness E->J K Validated Method F->K G->K H->K I->K J->K

Caption: Workflow for HPLC-UV method validation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine may be amenable to GC-MS analysis, potentially after derivatization to increase its volatility and thermal stability.

Experimental Protocol: GC-MS
  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is a suitable choice.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet Temperature: Typically 280°C.

  • Oven Temperature Program: A temperature gradient would be optimized to separate the analyte from any impurities. For instance, starting at 50°C, holding for 2 minutes, then ramping at 10°C/min to 280°C and holding for 5 minutes.

  • Derivatization (if necessary): Acetylation or silylation of the secondary amine could be performed to improve peak shape and thermal stability.[12]

  • MS Parameters:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using a characteristic quantifier and qualifier ions for the analyte. A full scan mode would be used for initial identification and impurity profiling.

Validation Parameters for GC-MS

The validation parameters for GC-MS are similar to those for HPLC-UV, with a strong emphasis on specificity due to the mass spectrometric detection.

Parameter Acceptance Criteria Rationale
Specificity No interfering peaks at the retention time of the analyte and its characteristic ions. The ratio of qualifier to quantifier ions should be consistent between standards and samples.To ensure unambiguous identification and quantification of the analyte.
Linearity Linear relationship between concentration and peak area with r² ≥ 0.999.To demonstrate proportionality of response to concentration.
Range Defined interval of concentrations with acceptable linearity, accuracy, and precision.To establish the working range of the method.
Accuracy Recovery within 98.0% to 102.0%.To assess the agreement between the measured and true values.
Precision RSD ≤ 2% for repeatability and intermediate precision.To evaluate the method's variability.
LOD & LOQ Determined based on signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ).To define the sensitivity limits of the method.
Robustness Insensitivity to small changes in parameters like oven temperature ramp rate, carrier gas flow, and inlet temperature.To ensure method reliability under varied conditions.
Workflow Visualization: GC-MS Method Validation

GCMS_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters A Derivatization (if needed) B Prepare Standard & Sample Solutions A->B D Inject Solutions B->D C GC-MS System Setup C->D E Acquire Mass Spectral Data D->E F Specificity (Ion Ratios) E->F G Linearity & Range E->G H Accuracy & Precision E->H I LOD & LOQ E->I J Robustness E->J K Validated Method F->K G->K H->K I->K J->K

Caption: Workflow for GC-MS method validation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for sensitive and selective quantification, particularly in complex matrices like biological fluids.[9] This technique combines the separation power of HPLC with the high specificity of tandem mass spectrometry.

Experimental Protocol: LC-MS/MS
  • LC System: An ultra-high performance liquid chromatography (UHPLC) system is often preferred for better resolution and faster analysis times. The column and mobile phase would be similar to the HPLC-UV method but optimized for compatibility with the mass spectrometer (e.g., using volatile buffers like ammonium formate).

  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode would be appropriate for the secondary amine in the analyte.

  • MS/MS Parameters:

    • MRM Transitions: The precursor ion (the protonated molecule [M+H]⁺) would be selected in the first quadrupole, fragmented in the collision cell, and specific product ions would be monitored in the third quadrupole. At least two MRM transitions (one for quantification, one for confirmation) would be optimized.

    • Collision Energy and other source parameters: These would be optimized to maximize the signal for the selected MRM transitions.

  • Sample Preparation: For complex matrices, sample preparation is critical and may involve protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interferences.[9][13]

Validation Parameters for LC-MS/MS

Validation for LC-MS/MS follows the same principles as the other techniques but with additional considerations for matrix effects.

Parameter Acceptance Criteria Rationale
Selectivity No significant interfering peaks from the matrix at the retention time and MRM transitions of the analyte.To ensure the method is free from matrix-related interferences.
Linearity Linear relationship between concentration and peak area ratio (analyte/internal standard) with r² ≥ 0.99.To demonstrate proportionality of response to concentration.
Range Defined interval of concentrations with acceptable linearity, accuracy, and precision.To establish the working range of the method.
Accuracy & Precision Within ±15% of the nominal concentration (±20% at the LLOQ) for bioanalytical methods.To ensure the reliability of the quantitative data.
LOD & LOQ The LOQ is the lowest standard on the calibration curve with acceptable accuracy and precision.To define the lower limit of reliable quantification.
Matrix Effect The response of the analyte in the presence of matrix should be consistent and reproducible.To assess the influence of the sample matrix on the ionization of the analyte.
Stability The analyte should be stable in the matrix under various storage and processing conditions (e.g., freeze-thaw, short-term, long-term).To ensure the integrity of the samples during handling and storage.
Workflow Visualization: LC-MS/MS Method Validation

LCMSMS_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters A Sample Extraction (SPE/LLE) E Inject Solutions A->E B Prepare Standards & QCs B->E C LC-MS/MS System Setup D Optimize MRM Transitions C->D D->E F Acquire Data E->F G Selectivity & Matrix Effect F->G H Linearity, Accuracy, Precision F->H I LLOQ & Stability F->I J Validated Bioanalytical Method G->J H->J I->J

Caption: Workflow for LC-MS/MS method validation.

Conclusion

The choice of an analytical method for the quantification of Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine is dictated by the specific requirements of the analysis. For routine quality control of the bulk substance, a validated HPLC-UV method offers a robust and cost-effective solution. When higher specificity is required, or for the analysis of volatile impurities, GC-MS is a powerful alternative, though it may necessitate derivatization. For applications demanding the highest sensitivity and selectivity, such as bioanalysis in complex matrices, LC-MS/MS is the unequivocal choice.

Regardless of the technique selected, a thorough validation process based on established guidelines is non-negotiable. This ensures the integrity of the data generated and is a critical component of regulatory submissions in the pharmaceutical industry. The frameworks provided in this guide offer a comprehensive approach to the validation of these analytical methods, enabling researchers and drug development professionals to generate reliable and defensible quantitative data.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • ProPharma Group. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • ECA Academy. (2011, August 17). EMA Guideline on bioanalytical Method Validation adopted. [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • De Boer, T., et al. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Ministry of the Environment, Japan. III Analytical Methods.
  • Liu, X., et al. (2011). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. PMC. [Link]

  • Lin, H.-R., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Journal of Food and Drug Analysis.
  • Agilent Technologies. (2020). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry.
  • PubChem. Benzyl[2-(4-methoxyphenyl)ethyl]amine. [Link]

  • Peters, F. T., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. CORE.
  • Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharm Anal Chem, 10, 277.
  • Thermo Fisher Scientific.
  • University of Texas Health Science Center at San Antonio. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and. SciSpace.
  • Shrivastava, V.S., et al. (2011). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Der Pharmacia Lettre, 3(2), 218-225.
  • Journal of Chemical and Pharmaceutical Research. Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance.
  • SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. [Link]

  • U.S. Department of Energy Office of Scientific and Technical Information. (2023, April 19). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron.
  • Occupational Safety and Health Administr
  • BenchChem. Application Notes and Protocols for the Quantification of (2-Amino-4-methoxyphenyl)methanol.
  • Austin Publishing Group. (2017, February 22). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical.

Sources

comparative biological activity of Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine and its regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine (commonly referred to as N-benzyl-4-methoxyphenethylamine ) and its structural regioisomers. This document is designed for researchers in medicinal chemistry and neuropharmacology, focusing on structure-activity relationships (SAR) at the 5-HT2A receptor.

Executive Summary & Chemical Definition

Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine represents a specific scaffold within the N-benzylphenethylamine class. This chemical family has garnered significant attention in drug development due to its potent interaction with serotonin receptors, particularly the 5-HT2A subtype, which mediates psychedelic, psychotomimetic, and therapeutic effects.

To understand the biological activity, we must distinguish the target compound from its "inverted" regioisomers (the NBOMe class).

  • Target Compound (Compound A): N-benzyl-2-(4-methoxyphenyl)ethanamine.

    • Key Feature: Methoxy group is on the phenethyl ring (Para position). Benzyl ring is unsubstituted.

  • Primary Regioisomers:

    • Positional Isomers: N-benzyl-2-(2-methoxyphenyl)ethanamine (Ortho) and N-benzyl-2-(3-methoxyphenyl)ethanamine (Meta).

    • Scaffold Isomers (The "NBOMe" Shift): N-(4-methoxybenzyl)-2-phenylethanamine. Here, the methoxy group moves to the benzyl ring.[1][2]

Structural Logic Diagram

The following diagram illustrates the structural relationship and the critical "Activity Cliff" between the target and its scaffold isomers.

ChemicalStructure cluster_legend SAR Impact Target Target Compound N-benzyl-4-methoxyphenethylamine (Methoxy on Phenethyl Ring) Isomer_Ortho Ortho-Regioisomer (2-Methoxy on Phenethyl) Target->Isomer_Ortho Positional Shift (Reduced Affinity) Isomer_NBOMe Scaffold Isomer (NBOMe Core) N-(2-methoxybenzyl)phenethylamine (Methoxy on Benzyl Ring) Target->Isomer_NBOMe Scaffold Shift (Dramatic Potency Increase) Target: Moderate Affinity Target: Moderate Affinity NBOMe: Super-Agonist NBOMe: Super-Agonist Target: Moderate Affinity->NBOMe: Super-Agonist

Caption: Structural relationship showing the critical potency shift when the methoxy group is translocated from the phenethyl ring (Target) to the benzyl ring (NBOMe scaffold).

Comparative Pharmacological Profile

The biological activity of N-benzyl phenethylamines is driven by their fit into the orthosteric binding site of the 5-HT2A receptor. The orientation of the methoxy group dictates the interaction with specific residues, notably Phe339 (6.51) and Phe340 (6.52) .

Binding Affinity (Ki) and Selectivity

The following table synthesizes comparative data based on established Structure-Activity Relationships (SAR) for N-benzyl phenethylamines.

Compound ClassStructure Description5-HT2A Affinity (Ki)5-HT2A vs 5-HT2C SelectivityFunctional Efficacy
Target 4-Methoxy on Phenethyl Moderate (10 - 100 nM) Low Partial Agonist
Isomer (Ortho)2-Methoxy on PhenethylLow (> 100 nM)LowWeak/Inactive
Isomer (Meta)3-Methoxy on PhenethylLow (> 100 nM)LowWeak/Inactive
Scaffold Isomer 2-Methoxy on Benzyl (NBOMe) High (< 1 nM) High Full Agonist

Technical Insight:

  • The Target (Para-Methoxy): The 4-methoxy group on the phenethyl ring mimics the substitution pattern of mescaline or PMA. While this enhances binding compared to the unsubstituted phenethylamine, the N-benzyl group adds bulk. Without a corresponding substituent on the benzyl ring to lock the conformation via hydrogen bonding or hydrophobic interaction, the affinity remains moderate.

  • The Scaffold Isomer (NBOMe Effect): Moving the methoxy group to the 2-position of the benzyl ring (creating the N-(2-methoxybenzyl) isomer) creates a specific interaction pocket. This "NBOMe" motif allows the benzyl ring to dock deeply into the receptor, interacting with Phe339 , resulting in a 100-fold to 1000-fold increase in potency compared to the target compound [1, 2].

Functional Signaling Pathways

Activation of 5-HT2A recruits multiple downstream effectors. The target compound and its isomers exhibit functional selectivity (biased agonism).

Signaling cluster_canonical Canonical Pathway (Hallucinogenic) cluster_arrestin Regulatory Pathway (Tolerance) Receptor 5-HT2A Receptor (Activated) Gq Gαq/11 Protein Receptor->Gq High Efficacy (NBOMe Isomers) Arrestin β-Arrestin 2 Receptor->Arrestin Biased Recruitment PLC PLCβ Gq->PLC Ca Ca2+ Release PLC->Ca Internalization Receptor Internalization Arrestin->Internalization Target_Node Target Compound (Partial Agonism) Target_Node->Receptor Weak Signal

Caption: 5-HT2A signaling cascade. The target compound typically induces weaker Gq coupling (Calcium release) compared to the super-potent benzyl-substituted isomers.

Experimental Protocols for Validation

To objectively compare the target compound against its isomers, the following standardized protocols are recommended. These assays validate both binding affinity and functional efficacy.[3]

Radioligand Binding Assay (Affinity)

Objective: Determine the Ki value (equilibrium dissociation constant) for 5-HT2A.

  • Membrane Preparation:

    • Transfect HEK293 cells with human 5-HT2A cDNA.

    • Harvest cells and homogenize in 50 mM Tris-HCl (pH 7.4).

    • Centrifuge at 40,000 x g for 20 mins; resuspend pellet.

  • Competition Binding:

    • Radioligand: Use [³H]Ketanserin (0.5 nM) as the antagonist radioligand or [¹²⁵I]DOI for agonist high-affinity state labeling.

    • Incubation: Incubate membranes with radioligand and varying concentrations (10⁻¹¹ to 10⁻⁵ M) of the Target Compound and Regioisomers .

    • Incubate for 60 mins at 37°C.

  • Filtration & Counting:

    • Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine).

    • Wash 3x with ice-cold buffer.

    • Measure radioactivity via liquid scintillation counting.

  • Data Analysis:

    • Calculate IC50 using non-linear regression.

    • Convert to Ki using the Cheng-Prusoff equation:

      
      
      
Calcium Mobilization Assay (Functional Efficacy)

Objective: Measure the ability of the compound to activate the Gq-PLC-IP3 pathway.

  • Cell Loading:

    • Seed CHO-K1 cells stably expressing 5-HT2A in 96-well black plates.

    • Incubate with FLIPR Calcium 6 dye (Molecular Devices) for 60 mins at 37°C.

  • Compound Addition:

    • Prepare 10-point serial dilutions of the Target Compound and Isomers.

    • Add compounds to cells while monitoring fluorescence (Ex 485 nm / Em 525 nm) using a flexstation or FLIPR.

  • Quantification:

    • Record peak fluorescence change (

      
      ).
      
    • Normalize data to the response of a full agonist (e.g., 5-HT or 25I-NBOMe).

    • Expected Result: The Target (N-benzyl-4-methoxyphenethylamine) will show a lower Emax (partial agonist) compared to the N-(2-methoxybenzyl) isomer (full agonist).

Synthesis & Purity Considerations

When conducting comparative studies, the purity of regioisomers is critical, as cross-contamination can skew potency data.

  • Synthesis Route: Reductive amination is the standard method.

    • Target: 4-methoxyphenethylamine + Benzaldehyde

      
      Target .
      
    • NBOMe Isomer: Phenethylamine + 2-methoxybenzaldehyde

      
      Isomer .
      
  • QC Check: Use GC-MS to verify regioisomer identity. The fragmentation patterns of the benzyl vs. phenethyl methoxy groups differ slightly.[4][5] The benzyl cation fragment (m/z 91 for unsubstituted, m/z 121 for methoxy) is a key diagnostic peak [3].

References

  • Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience. Link

  • Braden, M. R., et al. (2006).[6] Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.[3]51) and Phe340(6.[3]52) with superpotent N-benzyl phenethylamine agonists. Molecular Pharmacology. Link

  • Casale, J. F., & Hays, P. A. (2011). The Characterization of 2,5-Dimethoxy-N-(2-methoxybenzyl)phenethylamine (25I-NBOMe) and its Isomers. Microgram Journal. Link

  • Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link

  • PubChem. (2025). Benzyl[2-(4-methoxyphenyl)ethyl]amine Compound Summary. National Library of Medicine. Link

Sources

Comparative Guide: Chromatographic Strategies for Enantiomeric Assessment of Formoterol Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10]

In the synthesis of Formoterol Fumarate, a potent long-acting


-agonist (LABA), stereochemical control is the single most critical quality attribute. The active pharmaceutical ingredient (API) is the 

-enantiomer.[1][2] The presence of the

-enantiomer or the

diastereomers significantly impacts potency and toxicity profiles.

While final API testing is standard, upstream control of chiral precursors is the most effective strategy to maximize yield and minimize expensive downstream chiral resolution. This guide focuses on the enantiomeric and diastereomeric assessment of the critical Benzyloxy-Intermediate (often referred to as Intermediate-C or Intermediate-D in process patents), formed prior to the final hydrogenolysis step.

The Target Analyte
  • Chemical Nature: Chiral Amino-Alcohol with two stereogenic centers.[1]

  • Critical Precursor: N-[2-(4-benzyloxy-3-nitrophenyl)-2-hydroxyethyl]-N-[2-(4-methoxyphenyl)-1-methylethyl]amine.

  • Challenge: The molecule possesses both hydrogen-bond donors (hydroxyl, amine) and acceptors (nitro, ether), making it prone to peak tailing on traditional silica.

Methodology Comparison: Amylose vs. Cellulose Selectors[10]

For this class of chiral amino-alcohols, Polysaccharide-based Chiral Stationary Phases (CSPs) are the industry standard due to their "lock-and-key" recognition mechanisms involving hydrogen bonding,


-

interactions, and inclusion complexes.

We compare the two most dominant strategies: Amylose-based (AD-H) and Cellulose-based (OJ-H) separation.[2]

Comparative Performance Matrix
FeatureStrategy A: Amylose Derivative Strategy B: Cellulose Derivative
Stationary Phase Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate))Chiralcel OJ-H (Cellulose tris-(4-methylbenzoate))
Selectivity (

)
High (Excellent recognition of the amino-alcohol motif)Moderate to High (Good, but often lower resolution for this specific scaffold)
Retention Time Optimal (Typically < 15 mins)Prolonged (Often > 20 mins due to cavity inclusion strength)
Peak Shape (

)
Symmetric (

)
Prone to Broadening (Requires higher alcohol content)
Solvent Consumption Low High (Due to longer run times)
Robustness High tolerance for sample loading (Semi-prep scalable)Sensitive to mobile phase modifiers

Expert Insight: While Chiralcel OD-H is often a go-to column, experimental data indicates it shows zero selectivity for formoterol-like structures. Therefore, Chiralpak AD-H is the superior choice for this specific precursor analysis, offering the best balance of resolution (


) and throughput.

Detailed Experimental Protocol (Self-Validating System)

This protocol utilizes Strategy A (Amylose-based NP-HPLC) . It is designed as a self-validating system where specific resolution thresholds must be met to proceed.

Chromatographic Conditions[2][3][4][5][6][7][8][9][10][11]
  • Instrument: HPLC with UV-Vis or PDA Detector.

  • Column: Chiralpak AD-H (

    
     mm, 5 
    
    
    
    m).[2]
  • Mobile Phase:

    
    -Hexane : 2-Propanol : Diethylamine (DEA).
    
    • Ratio: 75 : 25 : 0.1 (v/v/v).[2]

    • Note: DEA is critical. It masks silanol activity and ensures the amine precursor elutes as a sharp peak.

  • Flow Rate: 1.0 mL/min.[3][4][2]

  • Temperature:

    
     (Isothermal control is vital; separation is enthalpy-driven).
    
  • Detection: UV at 245 nm (max absorbance of the nitrophenyl moiety).

  • Injection Volume: 10–20

    
    L.
    
Sample Preparation
  • Stock Solution: Dissolve 10 mg of the precursor in 10 mL of Ethanol/Methanol (1:1).

  • Working Standard: Dilute stock to 100

    
    g/mL using the Mobile Phase.
    
    • Critical Step: Filter through a 0.45

      
      m PTFE syringe filter. Nylon filters may bind the nitro-aromatic compound.
      
System Suitability Criteria (Pass/Fail)

Before analyzing samples, the system must meet these metrics using a racemic standard:

  • Resolution (

    
    ): 
    
    
    
    between the
    
    
    and
    
    
    enantiomers.[5][2]
  • Tailing Factor (

    
    ): 
    
    
    
    for the active
    
    
    peak.[2]
  • Precision: %RSD of peak area

    
     (n=5 injections).
    

Logical Workflow & Decision Tree

The following diagram illustrates the decision logic for method development and routine testing of chiral formoterol precursors.

Formoterol_Chiral_Analysis Start Start: Precursor Sample (Benzyloxy-Intermediate) Solubility Solubility Check (Hexane/IPA) Start->Solubility Screening Column Screening (AD-H, OD-H, OJ-H) Solubility->Screening Decision Selectivity Check (alpha > 1.2?) Screening->Decision ODH_Path Chiralcel OD-H (No Separation) Decision->ODH_Path Fail OJH_Path Chiralcel OJ-H (Good Sep, Long Retention) Decision->OJH_Path Pass ADH_Path Chiralpak AD-H (Excellent Sep, Fast) Decision->ADH_Path Optimal Optimize Optimization (Add 0.1% DEA) OJH_Path->Optimize Alternative ADH_Path->Optimize Validation Validation (ICH Q2) Rs > 2.5, Tf < 1.3 Optimize->Validation Routine Routine QC Release Validation->Routine

Caption: Decision tree for selecting the optimal chromatographic strategy. Chiralpak AD-H is identified as the primary path due to superior selectivity/time balance.

Supporting Data Summary

The following data summarizes the performance of the recommended AD-H column versus the OJ-H alternative, derived from validation studies of formoterol analogs (Reddy et al., 2011).

ParameterChiralpak AD-H (Recommended)Chiralcel OJ-H (Alternative)Chiralcel OD-H (Not Suitable)
Mobile Phase Hex:IPA:DEA (75:25:0.[2]1)Hex:IPA:DEA (75:25:0.[2]1)Hex:IPA:DEA (75:25:0.[2]1)
Resolution (

)
~3.5 - 4.2 ~2.0 - 2.80 (Co-elution)
Retention (

)
2.5 - 4.0 6.0 - 8.5N/A
Thermodynamics Enthalpy DrivenEntropy/Enthalpy MixedN/A
LOD (

g/mL)
0.200.25N/A
Interpretation

The AD-H column demonstrates a significantly higher resolution with a lower retention factor (


).[2] This indicates that the amylose carbamate derivative interacts more specifically with the spatial arrangement of the benzyloxy-amino-alcohol motif than the cellulose benzoate derivative (OJ-H), likely due to the specific "pockets" formed by the amylose helix that accommodate the bulky benzyloxy group.

References

  • Reddy, Y. P., et al. (2011).[2] Enantioselective Separation and Determination of Formoterol in Bulk Drugs and Formulations by High Performance Liquid Chromatography. Asian Journal of Chemistry.

  • Akula, G., et al. (2011). Analytical Method Development and Validation for the Determination of Formoterol Fumarate. International Journal of Pharma and Bio Sciences.
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Trofast, E., et al. (1991).[1] Steric aspects of the preparation and pharmacology of formoterol. Chirality.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential, field-proven safety and logistical information for handling Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine (CAS No. 51713-72-5) in a laboratory setting.[1][2] While specific safety data for this compound is limited, its chemical structure, possessing both a benzylamine and a methoxy-phenyl moiety, dictates a cautious approach based on the well-documented hazards of related aromatic and benzylamines.[3][4] This guide is structured to provide a comprehensive operational plan, from risk assessment to disposal, ensuring the safety of all personnel.

Understanding the Hazard Landscape

Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine is an organic compound that, due to its amine functional group, should be handled as a hazardous substance.[4] The primary hazards associated with its parent compound, benzylamine, are corrosivity, toxicity, and flammability.[3][5][6] It is crucial to assume that Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine exhibits similar hazardous properties.

Assumed GHS Hazard Classifications:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4Harmful if swallowed.[5][6]
Acute Toxicity, DermalCategory 4Harmful in contact with skin.[5][6]
Skin Corrosion/IrritationCategory 1BCauses severe skin burns and eye damage.[5][6][7]
Serious Eye Damage/IrritationCategory 1Causes serious eye damage.[5][7]
Flammable LiquidsCategory 4Combustible liquid.[8]

This table is based on the known hazards of benzylamine and should be considered the minimum expected hazard profile for Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine.

The amine group makes the compound basic and corrosive, capable of causing severe burns upon contact with skin and eyes.[3] Aromatic amines, as a class, can be readily absorbed through the skin and may pose long-term health risks, including potential carcinogenicity.[9]

Engineering Controls: The First Line of Defense

Engineering controls are paramount in minimizing exposure to hazardous chemicals and should always be the primary method of protection.[10][11]

  • Chemical Fume Hood: All handling of Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine, including weighing, transferring, and use in reactions, must be conducted within a properly functioning chemical fume hood.[11][12] This is critical to prevent the inhalation of potentially harmful vapors.[3][11] The sash of the fume hood should be kept as low as possible during work.[10]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[13][14] Local exhaust ventilation may be necessary for procedures that cannot be fully contained within a fume hood.[10]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[12][13]

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls are designed to contain the hazard, appropriate PPE is essential for personal protection against accidental exposure.[15][16]

Recommended PPE for Handling Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine:

Body PartPPE TypeMaterial/StandardRationale
Eyes/Face Safety Goggles & Face ShieldChemical splash goggles (ANSI Z87.1) and a full-face shield.[17]Protects against splashes of the corrosive liquid, which can cause severe eye damage.[5][6] A face shield provides an additional layer of protection for the entire face.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves.[18] Consider double-gloving.Prevents skin contact with the harmful and corrosive substance.[5] Breakthrough times for aromatic amines can vary, so inspect gloves before each use and change them frequently.[19]
Body Laboratory Coat/CoverallsChemical-resistant lab coat or coveralls.Provides a barrier against spills and splashes, protecting the skin and personal clothing.[16]
Respiratory Respirator (if necessary)Air-purifying respirator with an organic vapor/ammonia cartridge.[15][18]Required if there is a risk of exceeding exposure limits, such as during a large spill or when engineering controls are not sufficient.[7][20]

The following diagram illustrates the correct sequence for putting on and taking off PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Doff1 1. Gloves Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4 Spill_Response Start Spill Occurs Evacuate Evacuate immediate area Start->Evacuate Alert Alert supervisor and colleagues Evacuate->Alert Assess Assess spill size and risk Alert->Assess SmallSpill Small Spill? Assess->SmallSpill LargeSpill Large Spill SmallSpill->LargeSpill No PPE Don appropriate PPE SmallSpill->PPE Yes EvacuateLab Evacuate laboratory. Call emergency response. LargeSpill->EvacuateLab Contain Contain spill with absorbent material (vermiculite, sand) PPE->Contain Neutralize Neutralize with dilute acid (if safe) Contain->Neutralize Collect Collect residue into a labeled waste container Neutralize->Collect Clean Clean spill area Collect->Clean

Caption: Decision workflow for spill response.

  • For small spills: Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite or sand. [5]Collect the material into a suitable container for hazardous waste disposal. [5]* For large spills: Evacuate the area immediately and contact your institution's emergency response team. [21] First Aid:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [7][13]Seek immediate medical attention. [17]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [5][13]Seek immediate medical attention. [7]* Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. [13][21]Seek immediate medical attention. [7]* Ingestion: Do NOT induce vomiting. [7]Rinse mouth with water. Seek immediate medical attention. [6] Disposal Plan:

All waste containing Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine must be treated as hazardous waste.

  • Collect all waste, including contaminated absorbents and disposable PPE, in clearly labeled, sealed containers. * Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. [5][8] By adhering to these guidelines, researchers can safely handle Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine, minimizing risks to themselves and their colleagues, and ensuring a secure laboratory environment.

References

  • What are the Health and Safety Guidelines for Using Amines?
  • ICSC 1338 - BENZYLAMINE. Inchem.org.
  • BENZYLAMINE. CAMEO Chemicals - NOAA.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Benzylamine Safety D
  • Benzylamine CAS No 100-46-9 MATERIAL SAFETY D
  • Benzylamine Safety D
  • Safety D
  • Comprehensive Analysis of Benzylamine: Properties, Applic
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • SAFETY D
  • SAFETY D
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • Anhydrous Ammonia PPE. YouTube.
  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. Taylor & Francis Online.
  • Benzyl[2-(4-methoxyphenyl)ethyl]amine. PubChem.
  • SAFETY DATA SHEET - 4-Methoxybenzylamine. Fisher Scientific.
  • Chapter 2 - Engineering Controls. Cornell University Environment, Health and Safety.
  • SAFETY DATA SHEET - Benzyl ethyl ether. Pfaltz & Bauer.
  • Safety D
  • Working with Chemicals.
  • HAZARD SUMMARY - BENZYL DIMETHYLAMINE. NJ.gov.
  • BENZYL-(4-ETHOXY-PHENYL)-AMINE SDS. ECHEMI.
  • SAFETY D
  • Benzyl[2-(4-methoxyphenyl)ethyl]amine. CymitQuimica.
  • SAFETY D
  • List of Standard Engineering Controls for Hazardous Gases.
  • Best practice manual. Nouryon.

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。